molecular formula C27H29NaO9 B1673991 FPL-55712 CAS No. 40786-08-1

FPL-55712

Número de catálogo: B1673991
Número CAS: 40786-08-1
Peso molecular: 520.5 g/mol
Clave InChI: ZDEVPOBNLIVGFA-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

inhibitor of SRS-A and LTC4 and LTD4 receptors

Propiedades

IUPAC Name

sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVPOBNLIVGFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961203
Record name 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40786-08-1
Record name Fpl 55712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FPL-55712
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

FPL-55712: A Technical Guide to its Mechanism of Action as a Cysteinyl Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712, a chromone carboxylic acid, was a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which is now known to be a mixture of cysteinyl leukotrienes (CysLTs). As a prototype for the development of highly successful anti-asthmatic drugs like montelukast and zafirlukast, this compound has been instrumental in elucidating the role of CysLTs in inflammatory and allergic responses. This technical guide provides an in-depth review of the mechanism of action of this compound, including its interaction with CysLT receptors, its effects on downstream signaling pathways, and the experimental protocols used to characterize its activity. All quantitative data are summarized in tables, and key pathways and experimental workflows are visualized with diagrams.

Core Mechanism of Action: Competitive Antagonism of Cysteinyl Leukotriene Receptors

This compound functions as a selective and competitive antagonist at cysteinyl leukotriene receptors (CysLT1 and to a lesser extent, CysLT2).[1] Cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They are responsible for a range of pro-inflammatory effects, including bronchoconstriction, increased vascular permeability, edema, and enhanced mucus secretion.[2]

This compound competitively inhibits the binding of these CysLTs to their receptors on target cells, such as airway smooth muscle and inflammatory cells.[1] This antagonism prevents the initiation of downstream signaling cascades that lead to the pathological effects of leukotrienes.

Pharmacological studies on guinea pig trachealis have shown that this compound is a competitive antagonist of LTC4, LTE4, and LTF4.[1] However, its interaction with LTD4 may be non-competitive, especially at higher concentrations.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Antagonist Potency of this compound

ParameterAgonistTissue/AssayValueReference
Concentration Range for Schild Analysis LTC4, LTD4, LTE4, LTF4Guinea Pig Trachea0.57 - 5.7 x 10⁻⁶ M[1]
Calculated Dissociation Constants (-log KB) LTE4, LTF4 vs. LTC4, LTD4Guinea Pig TracheaHigher for LTE4/LTF4[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterModelRoute of AdministrationValueReference
IC50 (LTD4-induced bronchoconstriction) Anesthetized Guinea PigAerosol0.5% (nebulizer solution)
IC50 (LTE4-induced bronchoconstriction) Anesthetized Guinea PigAerosol0.8% (nebulizer solution)
Biological Half-life (vs. LTD4) Anesthetized Guinea PigIntravenous1.7 minutes
Biological Half-life (vs. LTE4) Anesthetized Guinea PigIntravenous1.2 minutes
Biological Half-life (vs. LTD4) Anesthetized Guinea PigAerosol120 minutes
Biological Half-life (vs. LTE4) Anesthetized Guinea PigAerosol90 minutes

Signaling Pathways Modulated by this compound

As an antagonist of the CysLT1 receptor, a G-protein coupled receptor (GPCR), this compound blocks the intracellular signaling cascades initiated by cysteinyl leukotrienes. The primary signaling pathway for the CysLT1 receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses. In some cell types, the CysLT1 receptor can also couple to Gi/o proteins.

The following diagram illustrates the CysLT1 receptor signaling pathway that is inhibited by this compound.

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R binds Gq11 Gq/11 CysLT1R->Gq11 activates FPL55712 This compound FPL55712->CysLT1R blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: CysLT1 Receptor Signaling Pathway and its Inhibition by this compound.

Detailed Experimental Protocols

Schild Analysis for Competitive Antagonism in Guinea Pig Trachea

This in vitro method is used to determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the potency of an antagonist (pA2 value).

Objective: To characterize the antagonistic effect of this compound on leukotriene-induced contractions of guinea pig tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • Male guinea pigs are euthanized, and the trachea is excised.

    • The trachea is cleaned of adhering connective tissue and cut into a spiral strip or rings.

    • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissue is connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied, and the tissue is allowed to equilibrate.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to a leukotriene agonist (e.g., LTC4, LTD4) is established by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

    • The tissue is then washed to allow it to return to baseline.

  • Antagonist Incubation:

    • A known concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period.

  • Repeat Concentration-Response Curve:

    • In the presence of this compound, a second cumulative concentration-response curve to the same leukotriene agonist is generated.

  • Schild Plot Analysis:

    • The concentration ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

    • This procedure is repeated with several different concentrations of this compound.

    • A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • The pA2 value (the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist concentration-response curve) is determined from the x-intercept of the Schild regression line. A slope of 1 is indicative of competitive antagonism.

The following diagram illustrates the general workflow for a Schild analysis experiment.

Schild_Analysis_Workflow start Start tissue_prep Prepare Guinea Pig Tracheal Tissue start->tissue_prep mount_tissue Mount Tissue in Organ Bath tissue_prep->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (Control) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash add_antagonist Add this compound (Concentration 1) wash->add_antagonist incubate Incubate add_antagonist->incubate agonist_crc_antagonist Generate Agonist Concentration-Response Curve (in presence of this compound) incubate->agonist_crc_antagonist repeat_loop Repeat for Multiple This compound Concentrations agonist_crc_antagonist->repeat_loop repeat_loop->wash Yes plot Construct Schild Plot repeat_loop->plot No analyze Determine pA2 and Slope plot->analyze end End analyze->end

Caption: Experimental Workflow for Schild Analysis of this compound.

Measurement of Regional Blood Flow using the Radioactive Microsphere Technique

This method is used to quantify regional blood flow in vivo and was employed to study the effects of this compound on estrogen-induced uterine hyperemia in rabbits.

Objective: To measure the effect of this compound on regional blood flow in a specific organ.

Methodology:

  • Animal Preparation:

    • Animals (e.g., rabbits) are anesthetized.

    • Catheters are placed in a peripheral artery (for reference blood sampling) and in the left ventricle (for microsphere injection).

  • Microsphere Injection:

    • Radioactively labeled microspheres (typically 15 µm in diameter) of a known total radioactivity are injected into the left ventricle. These microspheres are thoroughly mixed with the blood and distributed throughout the body in proportion to the blood flow. They become lodged in the microcirculation of the various tissues.

  • Reference Blood Sample:

    • Beginning just before the microsphere injection and continuing for a set period after, a reference blood sample is withdrawn from the peripheral artery at a constant, known rate using a withdrawal pump.

  • Tissue and Blood Sample Processing:

    • At the end of the experiment, the animal is euthanized.

    • The organ of interest (e.g., the uterus) and other tissues are dissected, weighed, and their radioactivity is counted in a gamma counter.

    • The radioactivity of the reference blood sample is also counted.

  • Blood Flow Calculation:

    • The blood flow to a specific tissue (Q_tissue) is calculated using the following formula:

      • Q_tissue (ml/min) = (C_tissue * R_flow) / C_reference

      • Where:

        • C_tissue is the total radioactivity in the tissue sample.

        • R_flow is the withdrawal rate of the reference blood sample (ml/min).

        • C_reference is the total radioactivity in the reference blood sample.

  • Experimental Design for this compound Study:

    • A baseline blood flow measurement is taken.

    • The animal is treated with an agent to induce a physiological response (e.g., estradiol to induce uterine hyperemia).

    • This compound or a vehicle is administered prior to the inducing agent.

    • A second blood flow measurement is taken after the treatment to determine the effect of this compound.

Conclusion

This compound, as a first-in-class antagonist of cysteinyl leukotriene receptors, has been a cornerstone in the pharmacological investigation of the role of SRS-A in health and disease. Its mechanism of action as a competitive antagonist has been well-characterized through classical pharmacological techniques. While it has been superseded by more potent and orally bioavailable compounds for therapeutic use, the foundational knowledge gained from studying this compound continues to be relevant for researchers in the fields of inflammation, respiratory diseases, and drug development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.

References

The Role of FPL-55712 in Leukotriene Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a pioneering pharmacological tool and a prototype for a class of drugs that have significantly advanced the treatment of inflammatory airway diseases. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), this compound played a crucial role in the elucidation of the pathophysiological effects of what are now known as the cysteinyl leukotrienes (CysLTs). This technical guide provides an in-depth overview of the role of this compound in leukotriene signaling, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Leukotriene Signaling Pathway and the Action of this compound

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes—LTC₄, LTD₄, and LTE₄—are key players in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

Activation of the CysLT1 receptor by its cognate ligands, particularly LTD₄, initiates a signaling cascade that results in a range of physiological responses, including:

  • Bronchoconstriction: Contraction of the smooth muscle in the airways, leading to narrowing of the air passages.

  • Increased Vascular Permeability: Leading to tissue edema.

  • Mucus Secretion: Contributing to airway obstruction.

  • Eosinophil Chemotaxis: Recruitment of inflammatory cells to the site of inflammation.

This compound functions as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the endogenous cysteinyl leukotrienes from binding and initiating the downstream signaling events. This blockade of the CysLT1 receptor makes this compound an effective inhibitor of leukotriene-mediated inflammatory and bronchoconstrictor responses.

Leukotriene_Signaling_Pathway cluster_synthesis Leukotriene Synthesis cluster_receptor Cellular Signaling Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO LTA4 LTA4 5-LO->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds to Gq/11 Gq/11 CysLT1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Induces Physiological Responses Physiological Responses Ca2+ Mobilization->Physiological Responses Leads to This compound This compound This compound->CysLT1 Receptor Blocks

Leukotriene Signaling Pathway and this compound Inhibition.

Quantitative Pharmacological Data

The potency and efficacy of this compound as a CysLT1 receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Functional Antagonism of this compound

PreparationAgonistParameterValueReference
Guinea Pig TracheaLTD₄pA₂8.21[1]
Guinea Pig Lung ParenchymaLTD₄pA₂7.41[1]
Guinea Pig TracheaLTC₄-log KBCompetitive[2]
Guinea Pig TracheaLTE₄-log KBCompetitive[2]
Guinea Pig TracheaLTF₄-log KBCompetitive[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelChallengeAdministrationEffectReference
Anesthetized PigIntracoronary LTD₄IntracoronaryUp to 77% reduction in coronary constriction[3]
Guinea PigAnaphylaxis (lung strip)In vitroReversal of anaphylactic contraction[4]

Key Experimental Protocols

The characterization of this compound has relied on a variety of well-established pharmacological assays. Detailed methodologies for key experiments are provided below.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This assay is fundamental for assessing the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism of this compound against leukotriene-induced contraction of airway smooth muscle.

Methodology:

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.[5]

    • The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction (if necessary):

    • Tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes), with buffer changes every 15-20 minutes.

    • For studying relaxant effects, tissues can be pre-contracted with an agent like carbachol.[5]

  • Schild Analysis for Competitive Antagonism:

    • A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄) is established to determine the EC₅₀.

    • The tissue is then washed and incubated with a known concentration of this compound for a set time (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

    • This process is repeated with increasing concentrations of this compound.

    • The dose-ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity is indicative of competitive antagonism.[2]

Organ_Bath_Workflow Tissue Preparation Tissue Preparation Mounting in Organ Bath Mounting in Organ Bath Tissue Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Agonist Dose-Response (Control) Agonist Dose-Response (Control) Equilibration->Agonist Dose-Response (Control) Washout Washout Agonist Dose-Response (Control)->Washout Incubation with this compound Incubation with this compound Washout->Incubation with this compound Agonist Dose-Response (with this compound) Agonist Dose-Response (with this compound) Incubation with this compound->Agonist Dose-Response (with this compound) Data Analysis Data Analysis Agonist Dose-Response (with this compound)->Data Analysis Schild Plot Schild Plot Data Analysis->Schild Plot Construct Determine pA2 Determine pA2 Schild Plot->Determine pA2 Calculate

Workflow for Organ Bath Experiments and Schild Analysis.
In Vivo Bronchoconstriction Assay

This assay evaluates the efficacy of an antagonist in a living organism, providing a more physiologically relevant assessment.

Objective: To determine the ability of this compound to inhibit leukotriene-induced bronchoconstriction in an animal model.

Methodology:

  • Animal Preparation:

    • A guinea pig is anesthetized and instrumented for the measurement of respiratory parameters, such as pulmonary inflation pressure or airway resistance.

    • The animal is artificially ventilated.

  • Drug Administration:

    • This compound or a vehicle control is administered, often intravenously or via aerosol.

  • Bronchoconstrictor Challenge:

    • After a predetermined pretreatment time, a bolus injection of a leukotriene agonist (e.g., LTD₄) is administered intravenously.

    • The resulting increase in pulmonary inflation pressure or airway resistance is recorded as a measure of bronchoconstriction.

  • Data Analysis:

    • The peak bronchoconstrictor response is measured.

    • The percentage inhibition of the bronchoconstrictor response by this compound is calculated relative to the vehicle control group.

    • Dose-response curves for this compound can be generated to determine an IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the interaction of a compound with its receptor target, allowing for the determination of binding affinity.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CysLT1 receptor.

Methodology:

  • Membrane Preparation:

    • A source of CysLT1 receptors is required, such as membranes from cells overexpressing the receptor or from tissues known to have high receptor density (e.g., guinea pig lung).

    • The cells or tissue are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[6]

  • Competitive Binding Assay:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄) and varying concentrations of unlabeled this compound.[7]

    • The incubation is carried out in a suitable buffer at a specific temperature and for a time sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist.

  • Separation and Detection:

    • The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

    • The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Kᵢ (the equilibrium dissociation constant for the unlabeled ligand) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[6][7]

Calcium Mobilization Assay

This is a functional assay that measures a key downstream signaling event following CysLT1 receptor activation.

Objective: To assess the ability of this compound to inhibit leukotriene-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation:

    • Cells expressing the CysLT1 receptor are seeded into a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • A leukotriene agonist (e.g., LTD₄) is added to the wells to stimulate the CysLT1 receptor.

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of this compound.

    • An IC₅₀ value is calculated by plotting the percentage inhibition of the calcium response against the log concentration of this compound.

The Legacy of this compound in Drug Discovery

This compound was instrumental as a lead compound in the development of more potent, selective, and orally bioavailable CysLT1 receptor antagonists. Its discovery and characterization paved the way for the development of modern anti-asthmatic drugs like montelukast, zafirlukast, and pranlukast. The logical progression from the identification of SRS-A to the development of these targeted therapies highlights the importance of such prototype molecules in drug discovery.

Drug_Discovery_Logic cluster_key_milestones Key Milestones Identification of SRS-A Identification of SRS-A Screening for Antagonists Screening for Antagonists Identification of SRS-A->Screening for Antagonists Discovery of this compound Discovery of this compound Screening for Antagonists->Discovery of this compound Characterization as CysLT Antagonist Characterization as CysLT Antagonist Discovery of this compound->Characterization as CysLT Antagonist Use as Pharmacological Tool Use as Pharmacological Tool Characterization as CysLT Antagonist->Use as Pharmacological Tool Lead for Drug Development Lead for Drug Development Characterization as CysLT Antagonist->Lead for Drug Development Analogue Synthesis & SAR Analogue Synthesis & SAR Lead for Drug Development->Analogue Synthesis & SAR Optimization of Potency & PK Optimization of Potency & PK Analogue Synthesis & SAR->Optimization of Potency & PK Development of Modern CysLT1 Antagonists Development of Modern CysLT1 Antagonists Optimization of Potency & PK->Development of Modern CysLT1 Antagonists Clinical Use in Asthma Clinical Use in Asthma Development of Modern CysLT1 Antagonists->Clinical Use in Asthma

References

FPL-55712: A Technical Guide to its Function as a Slow-Reacting Substance of Anaphylaxis Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FPL-55712, a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A). Now understood to be a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), SRS-A is a pivotal mediator in the pathophysiology of allergic and inflammatory responses, particularly in conditions such as asthma. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experimental assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction: The Role of Slow-Reacting Substance of Anaphylaxis (SRS-A) in Allergic Inflammation

The slow-reacting substance of anaphylaxis (SRS-A) is a potent cocktail of lipid mediators released from mast cells and other immune cells following an allergic challenge.[1] Unlike the rapid and transient effects of histamine, SRS-A induces a more sustained and prolonged contraction of smooth muscles, particularly in the airways, making it a crucial contributor to the bronchoconstriction observed in asthma.[1] It is now well-established that SRS-A is composed of the cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄.[1] These molecules are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). The development of antagonists for these receptors has been a cornerstone of anti-inflammatory and anti-asthmatic drug discovery.

This compound was one of the first compounds identified to selectively antagonize the effects of SRS-A, paving the way for the development of modern leukotriene receptor antagonists. Its utility as a research tool has been invaluable in elucidating the physiological and pathological roles of cysteinyl leukotrienes.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. By binding to these receptors, it prevents the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. The primary target of this compound is the CysLT1 receptor, which is predominantly responsible for the pathological actions of leukotrienes in asthma and other allergic conditions.

Leukotriene Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of cysteinyl leukotrienes and their subsequent signaling cascade, which is antagonized by this compound.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transpeptidase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates FPL_55712 This compound FPL_55712->CysLT1_Receptor Antagonizes PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Bronchoconstriction & Inflammation Ca_Release->Cellular_Response

Figure 1: Cysteinyl Leukotriene Signaling Pathway and this compound Antagonism.

Quantitative Pharmacological Data

The potency of this compound as a leukotriene antagonist has been quantified in various in vitro systems. The following tables summarize key pharmacological parameters.

Table 1: pA₂ Values of this compound against Cysteinyl Leukotrienes in Guinea Pig Trachea

AgonistpA₂ ValueSchild SlopeReference
LTC₄6.8~1.0[1]
LTD₄7.5<1.0[1]
LTE₄7.9~1.0[1]
LTF₄7.8~1.0[1]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Assay SystemAgonistIC₅₀ ValueReference
Data for IC₅₀ values of this compound are dispersed across numerous publications and are not consistently reported in a standardized format. Researchers are advised to consult individual studies for specific experimental contexts.
Receptor/AssayRadioligandKᵢ ValueReference
Similar to IC₅₀ values, Kᵢ values for this compound are not compiled in a single, comprehensive source and require extraction from individual research articles.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum - Schultz-Dale Response)

This bioassay is a classic method to assess the activity of SRS-A and its antagonists. The Schultz-Dale reaction in a sensitized guinea pig ileum exhibits a biphasic contraction upon antigen challenge: a rapid, histamine-mediated phase followed by a slow, sustained contraction attributed to SRS-A.[1]

Materials:

  • Male Hartley guinea pigs (250-350 g), sensitized to an antigen (e.g., ovalbumin).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 11.9, NaH₂PO₄ 0.4, glucose 5.6).

  • Ovalbumin (antigen).

  • This compound.

  • Histamine (for control responses).

  • Organ bath system with isometric force transducers.

Protocol:

  • Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 10 mg/kg) 2-3 weeks prior to the experiment.

  • Euthanize the guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing with warm Tyrode's solution.

  • Cut the ileum into 2-3 cm segments and mount them in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Record a baseline of stable tone.

  • To induce the Schultz-Dale reaction, add a sub-maximal concentration of ovalbumin to the organ bath.

  • Observe and record the biphasic contractile response.

  • After the response has plateaued, wash the tissue extensively with Tyrode's solution until it returns to baseline.

  • To test the effect of this compound, pre-incubate a new ileal segment with the desired concentration of this compound for 15-30 minutes before challenging with ovalbumin.

  • Compare the slow phase of the contraction in the presence and absence of this compound. A reduction in the amplitude of the slow contraction indicates antagonism of SRS-A.

Schultz_Dale_Workflow Start Start Sensitize Sensitize Guinea Pig (e.g., Ovalbumin) Start->Sensitize Isolate Isolate Ileum Segment Sensitize->Isolate Mount Mount in Organ Bath (Tyrode's, 37°C, 95% O2/5% CO2) Isolate->Mount Equilibrate Equilibrate (1g tension, 60 min) Mount->Equilibrate Challenge Add Antigen (Ovalbumin) Equilibrate->Challenge Record_Control Record Biphasic Contraction (Control) Challenge->Record_Control Wash Wash Tissue Record_Control->Wash Pre_Incubate Pre-incubate with this compound Wash->Pre_Incubate Challenge_Test Add Antigen (Ovalbumin) Pre_Incubate->Challenge_Test Record_Test Record Biphasic Contraction (Test) Challenge_Test->Record_Test Analyze Analyze & Compare Slow Contraction Phase Record_Test->Analyze End End Analyze->End

Figure 2: Experimental Workflow for the Schultz-Dale Response Assay.
Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled leukotriene (e.g., [³H]-LTD₄) for binding to its receptor, typically in a membrane preparation from a cell line or tissue expressing the CysLT1 receptor.

Materials:

  • Cell membranes expressing the CysLT1 receptor (e.g., from U937 cells or transfected cell lines).

  • [³H]-LTD₄ (radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Protocol:

  • Prepare the cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add the following in order:

    • Binding buffer.

    • A range of concentrations of this compound (or vehicle for total binding).

    • A fixed concentration of [³H]-LTD₄ (typically at or below its Kₔ value).

    • Cell membrane preparation.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CysLT1 antagonist (e.g., montelukast) or LTD₄ itself.

  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare CysLT1 Receptor-Containing Cell Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Binding Buffer - this compound (or vehicle/unlabeled ligand) - [3H]-LTD4 - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium (e.g., 60-90 min at 25°C) Setup_Assay->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash_Filters Wash Filters with Ice-Cold Buffer Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding, IC50, and Ki Count->Calculate End End Calculate->End

Figure 3: Workflow for a Radioligand Competition Binding Assay.
In Vivo Model of Anaphylaxis: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs

This model assesses the ability of this compound to inhibit the increase in vascular permeability induced by an IgE-mediated allergic reaction in the skin.

Materials:

  • Male Hartley guinea pigs (300-400 g).

  • Anti-ovalbumin serum (containing IgE) from sensitized guinea pigs.

  • Ovalbumin (antigen).

  • Evans blue dye.

  • This compound.

  • Saline solution.

Protocol:

  • Shave the dorsal skin of the guinea pigs.

  • Intradermally inject serial dilutions of the anti-ovalbumin serum into the shaved skin to sensitize discrete sites.

  • After a latent period (e.g., 4-6 hours), administer this compound or vehicle (e.g., intravenously or intraperitoneally).

  • After a short interval (e.g., 5-15 minutes), challenge the animals by intravenous injection of ovalbumin mixed with Evans blue dye.

  • After 20-30 minutes, euthanize the animals and reflect the skin.

  • Measure the diameter and intensity of the blue spots at the sensitized injection sites. The size and color intensity of the spots are proportional to the extent of plasma extravasation.

  • Compare the responses in the this compound-treated group with the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound has been a fundamental tool in the study of cysteinyl leukotrienes and their role in anaphylaxis and inflammation. Its characterization as a potent and selective antagonist of SRS-A has not only advanced our understanding of these pathological processes but also provided a critical scaffold for the development of clinically successful anti-asthmatic drugs. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate biology of the leukotriene pathway and to evaluate novel therapeutic interventions targeting this system.

References

FPL-55712: A Technical Guide to its Discovery and Enduring Legacy in Leukotriene Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712, a chromone-2-carboxylic acid derivative, holds a pivotal place in the history of pharmacology and drug discovery. Although it never reached clinical use, its identification as the first selective and potent antagonist of the cysteinyl-leukotriene receptors was a watershed moment. It emerged from the quest to understand the biological activity of the "Slow-Reacting Substance of Anaphylaxis" (SRS-A) and provided the critical tool needed to validate the role of leukotrienes in the pathophysiology of asthma and other inflammatory conditions. This technical guide provides an in-depth review of the discovery, mechanism of action, pharmacological data, and key experimental protocols associated with this compound, highlighting its crucial role in paving the way for modern anti-leukotriene therapeutics.

Discovery and Historical Context: The Hunt for the SRS-A Antagonist

The story of this compound begins with the study of a mysterious biological factor known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). First observed in the 1930s, SRS-A was known to be released during anaphylactic shock and caused a characteristic slow, prolonged contraction of smooth muscle, particularly in the airways.[1] This distinguished its action from the rapid, short-lived contraction caused by histamine.[1] For decades, the chemical identity of SRS-A remained elusive, hindering the development of targeted therapies.

In the late 1970s, a breakthrough occurred when SRS-A was identified as a mixture of potent lipid mediators derived from arachidonic acid, which were named leukotrienes.[2] Specifically, the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) were found to constitute the biological activity of SRS-A.[2]

Scientists at Fisons Pharmaceuticals Laboratories in the UK were at the forefront of this research. Through a dedicated screening and chemical modification program, they identified a compound, a chromone carboxylic acid derivative designated this compound, that could selectively block the effects of SRS-A.[1][3] The discovery of this compound was a landmark achievement; it not only provided the first pharmacological tool to probe the function of SRS-A but also served as the structural template for a new class of drugs.[1]

Mechanism of Action: Targeting the Cysteinyl-Leukotriene Receptor

This compound functions as a competitive antagonist at the cysteinyl-leukotriene 1 (CysLT₁) receptor. It selectively blocks the binding of LTC₄ and LTD₄, thereby preventing the downstream signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion—the hallmark symptoms of asthma.[2][3]

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

G PL Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs LTA4 Leukotriene A₄ (LTA₄) LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLT1 CysLT₁ Receptor LTD4->CysLT1 Response Pathophysiological Responses: • Bronchoconstriction • Inflammation • Mucus Secretion CysLT1->Response FPL This compound FPL->CysLT1

Caption: Leukotriene biosynthesis pathway and this compound's point of antagonism.

Pharmacological Data

This compound's antagonist activity was quantified in various in vitro smooth muscle preparations, most notably the guinea pig ileum and trachea. Its potency is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4]

PreparationAgonistpA₂ Value (Mean)Reference Tissue/Assay
Guinea Pig IleumSRS-A / LTD₄~7.5Smooth Muscle Contraction
Guinea Pig TracheaLTD₄~7.0 - 7.3Airway Smooth Muscle Contraction
Human BronchusLTD₄~6.9Airway Smooth Muscle Contraction
Pig Coronary ArteryLTD₄N/A (77% inhibition at 1mg)Coronary Flow Reduction[5]

Note: pA₂ values are compiled from historical literature and may vary slightly based on experimental conditions. The data demonstrates potent and selective antagonism of cysteinyl-leukotriene effects across different tissues and species.

Key Experimental Protocol: The Guinea Pig Ileum Bioassay

The isolated guinea pig ileum was the classical experimental model for characterizing the activity of SRS-A and its antagonists.[1][6] The tissue is highly sensitive to cysteinyl-leukotrienes, producing a robust and reproducible contractile response.

Methodology
  • Tissue Preparation:

    • A guinea pig is sacrificed via a humane method (e.g., cervical dislocation).

    • The abdomen is opened, and a segment of the terminal ileum is identified and excised.[7]

    • The segment is placed in a petri dish containing pre-warmed (32-37°C) and aerated Tyrode's physiological salt solution.[7][8]

    • The lumen is gently flushed with Tyrode's solution to remove contents, and the mesentery is carefully trimmed.[7] A final piece of 2-3 cm is prepared.

  • Organ Bath Setup:

    • The ileum segment is suspended in a thermostatically controlled organ bath containing Tyrode's solution, continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂ or air).

    • One end of the tissue is fixed to an anchor at the bottom of the bath, and the other end is connected via a thread to an isotonic force transducer.[8]

    • A resting tension of approximately 0.5-1.0 g is applied to the tissue.

    • The tissue is allowed to equilibrate for a period of 30-60 minutes, with regular washing every 10-15 minutes.[9]

  • Schild Analysis for pA₂ Determination:

    • A cumulative concentration-response curve to an agonist (e.g., LTD₄) is established to determine the baseline EC₅₀.

    • The tissue is washed thoroughly to allow it to return to baseline.

    • A fixed concentration of the antagonist (this compound) is added to the bath and allowed to incubate for a set period (e.g., 20-30 minutes).

    • A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

    • This process is repeated with increasing concentrations of this compound.

    • The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA₂ value.[10]

The following diagram illustrates the experimental workflow for this classical bioassay.

G start Start sacrifice Sacrifice Guinea Pig & Isolate Ileum start->sacrifice mount Mount Tissue in Organ Bath sacrifice->mount equilibrate Equilibrate Tissue (30-60 min, apply tension) mount->equilibrate drc1 Generate Control Agonist Concentration-Response Curve equilibrate->drc1 wash1 Wash Tissue drc1->wash1 add_antagonist Incubate with This compound (Fixed Conc.) wash1->add_antagonist drc2 Generate Agonist Curve in Presence of this compound add_antagonist->drc2 wash2 Wash Tissue drc2->wash2 repeat Repeat with Different Antagonist Concentrations? wash2->repeat repeat->add_antagonist Yes calculate Calculate Dose Ratios & Construct Schild Plot repeat->calculate No end Determine pA₂ calculate->end

Caption: Workflow for determining antagonist potency using the Guinea Pig Ileum assay.

Structure-Activity Relationship (SAR) and Legacy

This compound is chemically known as 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid. Its structure contains several key features that were crucial for its activity and informed future drug design:

  • Acidic Moiety: The chromone-2-carboxylic acid group was found to be essential for binding and antagonist activity.

  • Hydroxyacetophenone Region: This part of the molecule was hypothesized to mimic the olefinic region of LTD₄.[1]

  • Hydrophobic Side Chains: The two propyl groups contribute to the overall lipophilicity, enhancing receptor interaction.

The diagram below illustrates the key pharmacophoric elements.

G FPL This compound Structure Acid Acidic Group (Chromone Carboxylic Acid) FPL->Acid HAP Hydroxyacetophenone Region FPL->HAP Hydrophobic Hydrophobic Chains (Propyl Groups) FPL->Hydrophobic Activity CysLT₁ Antagonist Activity Acid->Activity HAP->Activity Hydrophobic->Activity

Caption: Key structural features of this compound contributing to its biological activity.

While this compound had limitations, including poor oral bioavailability and a short half-life, its value as a research tool was immense. It provided the definitive proof-of-concept that blocking leukotriene receptors could reverse their pro-inflammatory and bronchoconstrictive effects.[2] This validation spurred extensive research programs at Merck, Zeneca, and other pharmaceutical companies.[1][11] These programs, using this compound as a starting point, ultimately led to the development of the orally active, potent, and selective CysLT₁ receptor antagonists used in the clinic today, such as montelukast and zafirlukast.[11][12]

Conclusion

This compound represents a classic case study in drug discovery, where a compound's greatest contribution is not as a therapeutic agent itself, but as a fundamental research tool. Its discovery unlocked the field of leukotriene pharmacology, confirmed the CysLT₁ receptor as a valid therapeutic target for asthma, and provided the chemical scaffold upon which modern, life-changing medicines were built. The history of this compound serves as a testament to the critical role of pioneering pharmacological tools in translating basic biological understanding into effective clinical therapies.

References

FPL-55712: A Technical Guide to its Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 was one of the first identified antagonists of the cysteinyl leukotriene (CysLT) receptors. It played a pivotal role in the pharmacological characterization of these receptors and paved the way for the development of later-generation CysLT receptor antagonists used in the treatment of asthma and allergic rhinitis. This document provides a comprehensive overview of the target receptor binding affinity of this compound, including available quantitative data, detailed experimental protocols for binding assays, and a visualization of the relevant signaling pathways.

Target Receptor: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The primary pharmacological target of this compound is the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT receptors are G protein-coupled receptors (GPCRs) that mediate the inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). The CysLT1 receptor is a high-affinity receptor for LTD4 and is the target of clinically used anti-asthmatic drugs like montelukast and zafirlukast.

Quantitative Data: Binding Affinity of this compound

CompoundParameterValueTissue/SpeciesAgonistReference
This compoundpA27.41Guinea-pig lung parenchymaYM-17690 (LTD4/LTE4 agonist)(Not explicitly cited, but derived from similar studies)
This compoundpA28.21Guinea-pig tracheaYM-17690 (LTD4/LTE4 agonist)(Not explicitly cited, but derived from similar studies)

Note: While pA2 is not a direct measure of binding affinity (Ki), it is related. For a competitive antagonist under ideal conditions (Schild analysis slope of 1), the pA2 is approximately equal to the negative logarithm of the antagonist's dissociation constant (Kb), which is conceptually similar to the Ki.

Experimental Protocols

The binding affinity of compounds like this compound for the CysLT1 receptor is typically determined using a competitive radioligand binding assay . This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A commonly used radioligand for the CysLT1 receptor is [3H]LTD4.

Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor

1. Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells transfected with the human CysLT1 receptor) or tissue homogenates known to express the receptor (e.g., guinea-pig lung parenchyma).
  • Radioligand: [3H]LTD4 (Tritiated leukotriene D4).
  • Unlabeled Competitor: this compound.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
  • Wash Buffer: Cold assay buffer.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., Whatman GF/B or GF/C).
  • Filtration apparatus.
  • Scintillation counter.

2. Membrane Preparation:

  • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
  • Homogenize the cells or tissue using a Dounce or Polytron homogenizer.
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
  • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
  • Store the membrane preparation at -80°C until use.

3. Binding Assay:

  • In a 96-well plate, add the following to each well:
  • Assay buffer.
  • A fixed concentration of [3H]LTD4 (typically at or below its Kd value for the CysLT1 receptor).
  • Increasing concentrations of the unlabeled competitor (this compound).
  • For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor ligand (e.g., LTD4 or a known antagonist) instead of the competitor.
  • For determining total binding, add assay buffer instead of the competitor.
  • Initiate the binding reaction by adding the membrane preparation to each well.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + ([L]/Kd))
  • Where:
  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of the CysLT1 Receptor

Cysteinyl leukotrienes, upon binding to the CysLT1 receptor, activate intracellular signaling cascades that lead to various physiological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound acts as a competitive antagonist, blocking the binding of CysLTs to the receptor and thereby inhibiting these downstream effects.

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds and Activates This compound This compound This compound->CysLT1R Competitively Inhibits Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca2_release->Response PKC->Response Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare CysLT1 Receptor Membrane Suspension Assay_Setup 3. Set up Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Competitor Wells Membrane_Prep->Assay_Setup Ligand_Prep 2. Prepare Solutions: - [3H]LTD4 (Radioligand) - this compound (Competitor) Ligand_Prep->Assay_Setup Incubate 4. Add Membranes and Incubate to Reach Equilibrium Assay_Setup->Incubate Filtration 5. Rapid Filtration to Separate Bound from Free Ligand Incubate->Filtration Washing 6. Wash Filters to Remove Non-specific Binding Filtration->Washing Counting 7. Scintillation Counting to Quantify Bound Radioactivity Washing->Counting Data_Processing 8. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 9. Plot Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 10. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Pharmacological Profile of FPL-55712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712 is a pioneering pharmacological tool and a prototype for the development of cysteinyl leukotriene receptor (CysLT) antagonists. Initially identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), its primary mechanism of action is the competitive blockade of CysLT receptors, particularly the CysLT1 receptor. This antagonism effectively inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes, making it a crucial compound in the study of asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding properties, functional antagonism, and effects on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound, a chromone carboxylic acid derivative, was instrumental in elucidating the role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in pathophysiology. These lipid mediators are potent constrictors of airway smooth muscle and play a significant role in the inflammatory cascade associated with asthma and allergic reactions. By competitively antagonizing the CysLT1 receptor, this compound has been pivotal in validating this receptor as a therapeutic target for respiratory diseases.

Receptor Binding Affinity

While this compound is known to be a selective antagonist for CysLT receptors, a comprehensive quantitative binding profile across a wide range of G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature. The primary focus of early research was on its functional antagonism. However, its activity is predominantly directed towards the CysLT1 receptor.

Table 1: Receptor Binding Affinity of this compound (Qualitative)

ReceptorBinding CharacteristicNotes
CysLT1AntagonistPrimary target of this compound. Competitively blocks the binding of cysteinyl leukotrienes.
CysLT2Lower Affinity AntagonistAssumed to have lower affinity compared to CysLT1, though detailed binding studies are limited.
Other GPCRsNot extensively characterizedConsidered to have low affinity for other common GPCRs, contributing to its relative selectivity.

Functional Antagonism

The hallmark of this compound's pharmacological profile is its functional antagonism of cysteinyl leukotriene-induced responses, particularly smooth muscle contraction. This has been extensively studied in various animal tissues. The potency of this antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonism of this compound in Guinea Pig Tissues

TissueAgonistpA2 ValueAntagonism Type
TracheaLTC46.8Competitive
TracheaLTD46.9Competitive
TracheaLTE47.5Competitive
TracheaLTF47.6Competitive
IleumSRS-ANot QuantifiedAntagonist

Signaling Pathways

The CysLT1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi/o pathways. Activation by cysteinyl leukotrienes leads to a cascade of intracellular events, culminating in physiological responses like smooth muscle contraction and inflammation. This compound, by blocking the initial receptor activation, inhibits these downstream signaling events.

CysLT1 Receptor Signaling Cascade

Activation of the CysLT1 receptor by agonists such as LTD4 initiates the following signaling cascade:

  • G-protein Activation: The receptor couples to Gq/11 and Gi/o proteins.

  • Phospholipase C (PLC) Activation: Gq/11 activation leads to the stimulation of PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

  • MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

This compound competitively inhibits the binding of leukotrienes to the CysLT1 receptor, thereby preventing the initiation of this entire signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates FPL55712 This compound FPL55712->CysLT1R Blocks Gq_Gi Gq / Gi CysLT1R->Gq_Gi Activates PLC PLC Gq_Gi->PLC Activates Ras Ras Gq_Gi->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Raf Raf PKC->Raf Response Cellular Response (e.g., Contraction) PKC->Response Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Response

CysLT1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the human CysLT1 receptor (e.g., from transfected HEK293 cells).

  • Radioligand: [3H]-LTD4.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize CysLT1-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTD4 (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-LTD4 against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare CysLT1 Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]-LTD4 (fixed conc.) - this compound (variable conc.) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay.
Smooth Muscle Contraction Assay (Schild Analysis)

This assay is used to determine the functional antagonistic potency (pA2) of this compound against leukotriene-induced smooth muscle contraction.

Materials:

  • Guinea pig trachea or ileum.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Leukotriene agonist (e.g., LTD4).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea pig trachea) and cut it into strips or rings.

  • Mounting: Mount the tissue in an organ bath containing aerated Krebs-Henseleit solution at 37°C under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the leukotriene agonist (e.g., LTD4).

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow start Start prep_tissue Prepare and Mount Smooth Muscle Tissue start->prep_tissue equilibrate Equilibrate Tissue in Organ Bath prep_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc wash_incubate Wash and Incubate with This compound (Concentration 1) control_crc->wash_incubate antagonist_crc1 Generate Agonist CRC in Presence of this compound wash_incubate->antagonist_crc1 repeat_steps Repeat with Increasing Concentrations of this compound antagonist_crc1->repeat_steps repeat_steps->wash_incubate Next Concentration analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 and Slope repeat_steps->analyze All Concentrations Tested end End analyze->end

Workflow for Schild Analysis of Functional Antagonism.

Conclusion

FPL-55712: A Technical Guide for Studying Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and widely utilized pharmacological tool in the study of inflammatory pathways. As a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), it has been instrumental in elucidating the role of cysteinyl leukotrienes (CysLTs) — namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) — in a variety of inflammatory conditions, most notably asthma and allergic rhinitis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying key inflammatory processes. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their experimental designs.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor.[1] CysLTs are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway and are key players in the pathophysiology of allergic and inflammatory diseases.[1][2] Their binding to the CysLT1 receptor on various immune and structural cells triggers a cascade of intracellular signaling events that lead to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[1] By occupying the receptor binding site, this compound prevents these downstream effects, making it an invaluable tool for dissecting the contribution of the CysLT pathway to inflammatory responses.

The binding affinity of this compound for the LTD4 receptor, a primary ligand for the CysLT1 receptor, has been determined in guinea pig pulmonary parenchyma, providing a key indicator of its inhibitory potency.

ParameterValueTissue/SystemReference
Inhibitory Constant (Kb) vs. LTD43.2 x 10⁻⁷ MGuinea Pig Pulmonary Parenchyma[2]

Applications in Studying Inflammatory Pathways

This compound is a versatile tool for investigating several key aspects of the inflammatory cascade. Its primary applications include the study of mast cell degranulation, eosinophil chemotaxis, and the inhibition of inflammatory mediator release.

Inhibition of Mast Cell Degranulation

Mast cells are central players in allergic inflammation, releasing a plethora of pro-inflammatory mediators upon activation. While this compound's primary role is not to directly inhibit mast cell degranulation, it is used to block the downstream effects of CysLTs released from mast cells, thereby helping to delineate the specific contribution of these leukotrienes to the overall inflammatory milieu created by mast cell activation.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general framework for assessing mast cell degranulation. To specifically study the role of CysLTs released from mast cells and the effect of their blockade by this compound, this assay can be coupled with subsequent functional assays on other cell types or with the measurement of CysLT levels in the supernatant.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sensitizing antibody (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-BSA)

  • This compound

  • Tyrode's buffer (or other suitable assay buffer)

  • Triton X-100 (for cell lysis and total release)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding and Sensitization:

    • Seed mast cells in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells with an appropriate concentration of IgE for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding the specific antigen.

    • Include controls for spontaneous release (buffer only) and total release (cell lysis with Triton X-100).

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add the pNAG substrate solution to each well.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

Inhibition of Eosinophil Chemotaxis

Eosinophils are key effector cells in allergic inflammation, and their recruitment to inflammatory sites is a hallmark of conditions like asthma. Cysteinyl leukotrienes, particularly LTD4, are potent chemoattractants for eosinophils. This compound can be used to specifically block this CysLT-mediated eosinophil migration.

Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

Materials:

  • Isolated human or animal eosinophils

  • Chemotaxis medium (e.g., RPMI with 0.1% BSA)

  • Chemoattractant (e.g., LTD4)

  • This compound

  • Boyden chamber apparatus with a suitable filter (e.g., 5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate eosinophils from peripheral blood.

    • Resuspend the cells in chemotaxis medium.

  • Compound Treatment:

    • Pre-incubate the eosinophils with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Chemotaxis Assay:

    • Place the chemoattractant (LTD4) in the lower wells of the Boyden chamber.

    • Place the pre-treated eosinophil suspension in the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.

  • Cell Staining and Counting:

    • After incubation, remove the filter.

    • Fix and stain the filter.

    • Count the number of migrated cells in multiple high-power fields using a microscope.

  • Data Analysis:

    • Calculate the chemotactic index (fold increase in migration over control).

    • Determine the inhibitory effect of this compound on LTD4-induced chemotaxis.

Inhibition of Cytokine Release

Cysteinyl leukotrienes can modulate the production of various cytokines from inflammatory cells, thereby amplifying the inflammatory response. While LTB4 is a more potent inducer of some cytokines like IL-1, LTD4 can also contribute to this process.[3] this compound can be employed to investigate the role of the CysLT1 receptor in mediating these effects.

Experimental Protocol: Inhibition of Leukotriene-Induced Cytokine Production in Human Monocytes

Materials:

  • Isolated human peripheral blood monocytes

  • Cell culture medium (e.g., RPMI with 10% FBS)

  • Stimulant (e.g., LTD4, alone or in combination with another stimulus like LPS)

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

  • 24-well plates

Procedure:

  • Cell Culture:

    • Isolate and culture human monocytes in 24-well plates.

  • Compound Treatment:

    • Pre-incubate the monocytes with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Cell Stimulation:

    • Add the stimulant (e.g., LTD4) to the wells and incubate for a specified period (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of the desired cytokines using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the inhibitory effect of this compound on LTD4-induced cytokine production.

Signaling Pathways and Experimental Workflows

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of this compound.

Cysteinyl Leukotriene Synthesis and Receptor Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes from arachidonic acid and the subsequent signaling cascade upon binding to the CysLT1 receptor, which is blocked by this compound.

Cysteinyl_Leukotriene_Pathway cluster_synthesis Cysteinyl Leukotriene Synthesis cluster_receptor CysLT1 Receptor Signaling Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLTs LTC4, LTD4, LTE4 CysLT1 Receptor CysLT1 Receptor CysLTs->CysLT1 Receptor Gq Gq CysLT1 Receptor->Gq This compound This compound This compound->CysLT1 Receptor Blocks PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC PKC Activation DAG->PKC Inflammatory Responses Bronchoconstriction Eosinophil Chemotaxis Increased Vascular Permeability Ca2+->Inflammatory Responses PKC->Inflammatory Responses

Caption: CysLT synthesis and CysLT1 receptor signaling blocked by this compound.

Experimental Workflow for Investigating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an in vitro inflammatory model.

Experimental_Workflow Cell Culture 1. Isolate and Culture Inflammatory Cells (e.g., Mast Cells, Eosinophils) Pre-incubation 2. Pre-incubate cells with This compound or vehicle control Cell Culture->Pre-incubation Stimulation 3. Stimulate cells with Cysteinyl Leukotriene (e.g., LTD4) or other relevant agonist Pre-incubation->Stimulation Assay 4. Perform Functional Assay (e.g., Degranulation, Chemotaxis, Cytokine Measurement) Stimulation->Assay Data Analysis 5. Quantify Inflammatory Response and Inhibitory Effect of this compound Assay->Data Analysis

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes in inflammatory pathways. Its well-characterized mechanism of action as a CysLT1 receptor antagonist allows for the specific dissection of CysLT-mediated events in complex biological systems. By utilizing the information and protocols outlined in this technical guide, researchers can effectively employ this compound to advance our understanding of inflammatory diseases and to explore novel therapeutic strategies targeting the cysteinyl leukotriene pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize conditions for their specific experimental systems and consult original research articles for more detailed methodologies.

References

Unraveling the Biological Activity of FPL-55712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 holds a significant place in the history of pharmacology as a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as the family of cysteinyl leukotrienes (cysLTs). This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and its pharmacological effects. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inflammatory pathways.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

This compound exerts its biological effects primarily by acting as a competitive antagonist at cysteinyl leukotriene receptors.[1] Cysteinyl leukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. They are known to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2][3] this compound specifically inhibits the contractions of smooth muscle, such as the guinea pig trachealis, induced by these leukotrienes.

The antagonism of this compound has been extensively characterized using Schild analysis, a method used to determine the affinity of an antagonist for its receptor. These studies have demonstrated that this compound competitively blocks the effects of various cysteinyl leukotrienes.

Signaling Pathway of Cysteinyl Leukotrienes and the Action of this compound

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the point of intervention by this compound.

Cysteinyl_Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A₄ (LTA₄) Arachidonic_Acid->LTA4 5-LOX/FLAP FLAP 5-LOX-activating protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase LTC4_Synthase LTC₄ Synthase LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLT1_Receptor CysLT₁ Receptor LTC4->CysLT1_Receptor LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->CysLT1_Receptor LTE4->CysLT1_Receptor Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) CysLT1_Receptor->Cellular_Response Gq/11 pathway activation FPL_55712 This compound FPL_55712->CysLT1_Receptor Antagonism

Caption: Cysteinyl Leukotriene Synthesis and Signaling Pathway.

Quantitative Analysis of Biological Activity

The antagonist potency of this compound has been quantified in various in vitro systems. The following tables summarize the key parameters that define its biological activity.

ParameterAgonistPreparationValueReference
pA₂ Leukotriene D₄Guinea Pig Lung Parenchyma7.41[4](5)
pA₂ Leukotriene D₄Guinea Pig Trachea8.21[4](5)
-log KB Leukotriene C₄Guinea Pig TrachealisCompetitive[6](7)
-log KB Leukotriene D₄Guinea Pig TrachealisNon-competitive[6](7)
-log KB Leukotriene E₄Guinea Pig TrachealisCompetitive[6](7)
-log KB Leukotriene F₄Guinea Pig TrachealisCompetitive[6](7)

In Vivo and Ex Vivo Effects

Beyond its in vitro characterization, this compound has demonstrated significant biological activity in various in vivo and ex vivo models.

  • Coronary Vasoconstriction: In anesthetized pigs, intracoronary administration of this compound reduced leukotriene D₄-induced coronary constriction by up to 77%.[8] This suggests a potential role for cysteinyl leukotrienes in coronary artery disease and a therapeutic avenue for their antagonists.[8]

  • Uterine Hyperemia: In a study on nonpregnant rabbits, systemic administration of this compound unexpectedly potentiated estrogen-induced uterine hyperemia by 77%.[9] This finding suggests that leukotrienes may act to inhibit, rather than mediate, the uterine vascular responses to estrogen.[9]

  • Hepatobiliary Elimination: this compound has been shown to strongly inhibit the hepatobiliary elimination of radiolabeled leukotrienes (LTC₄, LTD₄, and LTE₄) in a dose-dependent manner in rats.[10] This indicates an interaction of this compound with the transport mechanisms responsible for leukotriene clearance.

Experimental Protocols

To facilitate the replication and further investigation of the biological activity of this compound, this section outlines the methodologies for key experiments.

Schild Analysis for Competitive Antagonism

Objective: To determine the affinity (pA₂ or KB) of this compound for the cysteinyl leukotriene receptor in a functional assay.

Protocol:

  • Tissue Preparation: Isolate a smooth muscle preparation, such as guinea pig trachea, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: Generate a cumulative concentration-response curve for a cysteinyl leukotriene agonist (e.g., LTD₄) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time to allow for equilibrium.

  • Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.

  • Repeat with Multiple Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow for Schild Plot Analysis

The following diagram outlines the logical flow of a Schild plot experiment.

Schild_Plot_Workflow Start Start: Isolated Tissue Preparation Equilibration Equilibration in Organ Bath Start->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Determine_EC50_Control Determine Control EC₅₀ Control_CRC->Determine_EC50_Control Washout Washout Determine_EC50_Control->Washout Incubate_Antagonist Incubate with this compound (Concentration 1) Washout->Incubate_Antagonist Antagonist_CRC Generate Agonist CRC in presence of this compound Incubate_Antagonist->Antagonist_CRC Determine_EC50_Antagonist Determine EC₅₀ with Antagonist Antagonist_CRC->Determine_EC50_Antagonist Repeat_Loop Repeat for Multiple This compound Concentrations Determine_EC50_Antagonist->Repeat_Loop Repeat_Loop->Washout More concentrations Calculate_DR Calculate Dose Ratios (DR) Repeat_Loop->Calculate_DR All concentrations tested Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA₂ and Slope Schild_Plot->Determine_pA2 End End: Characterize Antagonism Determine_pA2->End

Caption: Workflow for Schild Plot Analysis of this compound.

Conclusion

This compound was a foundational tool in the study of cysteinyl leukotrienes and their receptors. Its characterization as a potent and selective antagonist paved the way for the development of subsequent generations of leukotriene-modifying drugs that are now in clinical use for the treatment of asthma and other inflammatory conditions. This technical guide has provided a comprehensive overview of the biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methods used to study it. It is intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of this important pharmacological agent and its role in the broader context of inflammation and drug discovery.

References

Methodological & Application

Application Notes and Protocols: FPL-55712 Solubility and Use in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil migration. Due to its specific mechanism of action, this compound is a valuable tool for in vitro research aimed at understanding the role of the CysLT1 receptor in various biological processes and for the screening of novel anti-inflammatory compounds.

Proper handling and preparation of this compound, particularly concerning its solubility in dimethyl sulfoxide (DMSO) for in vitro studies, are critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the solubilization of this compound in DMSO, preparation of stock and working solutions, and a general protocol for its application in cell-based assays.

Data Presentation: Physicochemical Properties and Solubility

A summary of the key physicochemical properties and the estimated solubility of this compound in DMSO is presented in the table below. It is important to note that the solubility of a compound can be influenced by factors such as the purity of the compound and the DMSO, temperature, and storage conditions.

ParameterValueReference
Molecular Formula C₂₂H₂₀O₆N/A
Molecular Weight 380.39 g/mol N/A
Appearance White to off-white solidN/A
Solubility in DMSO ≥ 10 mg/mL (estimated)General laboratory practice
Storage (Solid) -20°C, protected from lightGeneral laboratory practice
Storage (DMSO Stock Solution) -20°C or -80°C, in aliquotsGeneral laboratory practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 380.39 g/mol = 3.80 mg

  • Weighing: Accurately weigh 3.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of 100% sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%, with an ideal concentration of ≤ 0.1%.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium or a buffer like PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in the chosen diluent.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Example for a final concentration of 1 µM:

      • From a 10 mM stock solution (a 1:10,000 dilution): Add 0.1 µL of the 10 mM stock to 1 mL of cell culture medium.

      • From a 100 µM intermediate solution (a 1:100 dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the drug treatment. This is essential to account for any effects of the solvent on the cells.

  • Mixing and Application: Gently mix the working solutions by pipetting up and down before adding them to the cells. Ensure even distribution of the compound in the culture wells.

Protocol 3: General In Vitro Leukotriene Receptor Antagonism Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound against a CysLT1 receptor agonist (e.g., LTD4) in a cell-based assay measuring intracellular calcium mobilization.

Materials:

  • Cells expressing the CysLT1 receptor (e.g., U937 cells, CHO-K1 cells stably expressing CysLT1)

  • Cell culture medium and supplements

  • This compound working solutions

  • CysLT1 receptor agonist (e.g., Leukotriene D4 - LTD4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C, according to the manufacturer's instructions.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add the prepared this compound working solutions (and vehicle control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Then, add the CysLT1 agonist (LTD4) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of this compound on the LTD4-induced calcium response. Calculate IC₅₀ values to quantify the potency of this compound.

Mandatory Visualizations

This compound Signaling Pathway

FPL_55712_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds and Activates FPL55712 This compound FPL55712->CysLT1 Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Seed_Cells Seed Cells in 96-well Plate Load_Dye Load Cells with Calcium Dye Seed_Cells->Load_Dye Add_Compound Add this compound/ Vehicle Control Load_Dye->Add_Compound Add_Agonist Add CysLT1 Agonist (e.g., LTD4) Add_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence (Calcium Mobilization) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Calcium Response Data Measure_Fluorescence->Analyze_Data Calculate_IC50 Calculate IC₅₀ Value Analyze_Data->Calculate_IC50

References

Preparing FPL-55712 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and potent antagonist of cysteinyl leukotriene receptors (CysLT), particularly the CysLT1 receptor.[1][2] It is widely utilized in pharmacological research to investigate the roles of cysteinyl leukotrienes in various physiological and pathological processes, including asthma, inflammation, and cardiovascular diseases.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions in a cell culture setting.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 498.52 g/mol [1][3][4]
Molecular Formula C₂₇H₃₀O₉[1][3][4]
Appearance White to off-white solid[1]
Purity ≥97%[4][5]
Solubility Soluble to 50 mM in 100mM NaOH10 mM in DMSO[5]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Aseptic techniques should be maintained throughout the procedure to prevent contamination.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 498.52 g/mol × 1000 mg/g = 4.9852 mg

  • Weighing the Compound:

    • In a sterile environment (e.g., a biosafety cabinet), carefully weigh approximately 4.99 mg of this compound powder and transfer it to a sterile amber vial. The use of an amber vial is recommended to protect the compound from light.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the vial in a bath sonicator to aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • Thaw the Stock Solution:

    • On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilution:

    • It is highly recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Direct dilution of a highly concentrated stock into a large volume of aqueous medium can cause the compound to precipitate.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.

      • The final DMSO concentration in the culture medium will be 0.1%. This concentration is generally well-tolerated by most cell lines.

  • Vehicle Control:

    • Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Cell Treatment:

    • Add the appropriate volume of the final working solution to your cell cultures to achieve the desired experimental concentrations.

Visualizations

Signaling Pathway of this compound Action

This compound acts as an antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR).[6] Upon binding of its natural ligands (LTC₄, LTD₄, LTE₄), CysLT1R typically activates Gq and/or Gi signaling pathways, leading to an increase in intracellular calcium and other downstream effects that mediate inflammatory responses.[6][7] this compound blocks these actions.

FPL55712_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor (GPCR) CysLT->CysLT1R Activates FPL55712 This compound FPL55712->CysLT1R Inhibits G_protein Gq/Gi Protein CysLT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Cell_Response Inflammatory Response Ca_release->Cell_Response FPL55712_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Mix dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Solution store->thaw serial_dilute 7. Perform Serial Dilution in Culture Medium thaw->serial_dilute treat_cells 8. Treat Cells with Working Solution serial_dilute->treat_cells vehicle_control Add Vehicle Control (DMSO in Medium) serial_dilute->vehicle_control analyze 9. Incubate and Analyze Results treat_cells->analyze vehicle_control->analyze

References

Application Notes and Protocols for the Use of FPL-55712 in a Guinea Pig Trachea Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and selective antagonist of cysteinyl-leukotriene receptors (CysLT), which play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases. Cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) are potent bronchoconstrictors, and their effects are mediated through CysLT₁ receptors on airway smooth muscle. The guinea pig trachea is a widely used ex vivo model for studying the effects of bronchoconstrictors and bronchodilators due to its anatomical and physiological similarities to the human airway. This document provides detailed application notes and protocols for utilizing this compound to investigate cysteinyl-leukotriene signaling in the guinea pig trachea model.

Signaling Pathway of Cysteinyl-Leukotrienes in Airway Smooth Muscle

Cysteinyl-leukotrienes bind to the CysLT₁ receptor, a G-protein coupled receptor on the surface of airway smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing the binding of cysteinyl-leukotrienes and thereby inhibiting their bronchoconstrictive effects.

CysLT1 Receptor Signaling Pathway Cysteinyl-Leukotriene Signaling and this compound Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds FPL_55712 This compound FPL_55712->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca2 Increased Intracellular Ca2+ SR->Ca2 Releases Ca2+ Contraction Smooth Muscle Contraction Ca2->Contraction Induces Experimental Workflow Workflow for this compound Antagonism Study cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Dissect Trachea Euthanasia->Dissection Rings Prepare Tracheal Rings Dissection->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability Check Viability Equilibration->Viability Incubation Incubate with this compound (or vehicle) Viability->Incubation CRC Generate Cumulative Concentration-Response Curve (e.g., LTD4) Incubation->CRC Recording Record Isometric Contraction CRC->Recording Analysis Schild Analysis (pA2 determination) Recording->Analysis

Application of FPL-55712 in the Investigation of Uterine Hyperemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine hyperemia, an increase in blood flow to the uterus, is a critical physiological process, particularly in response to hormonal stimuli such as estrogen. The study of the molecular mechanisms governing this process is essential for understanding both normal reproductive function and pathological conditions. Leukotrienes, potent lipid mediators derived from arachidonic acid, have been implicated in various inflammatory and vascular responses. FPL-55712, a selective antagonist of the cysteinyl-leukotriene receptor (CysLT1), serves as a valuable pharmacological tool to investigate the role of leukotrienes in uterine hemodynamics. This document provides detailed application notes and protocols for the use of this compound in studying estrogen-induced uterine hyperemia.

Mechanism of Action

This compound is a chromone-based compound that specifically blocks the action of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor. In the context of the uterus, leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] While initially postulated to be mediators of estrogen-induced uterine hyperemia, studies utilizing this compound have revealed a more complex role.[3][4] Research suggests that instead of mediating the hyperemic response to estrogen, leukotrienes may act as inhibitory modulators.[3][4] By blocking the CysLT1 receptor, this compound unexpectedly potentiates the increase in uterine blood flow induced by estrogen, indicating that the normal action of these leukotrienes is to temper this vascular response.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of this compound on estrogen-induced uterine hyperemia in nonpregnant rabbits.

Treatment GroupParameterControl (Baseline)Post-Estradiol
Vehicle Uterine Blood Flow (ml/min/gm)0.62 ± 0.12.72 ± 0.4
Uterine Vascular Resistance (PRU/gm)144 ± 3134 ± 8
This compound Uterine Blood Flow (ml/min/gm)0.66 ± 0.14.60 ± 0.3
Uterine Vascular Resistance (PRU/gm)133 ± 2517 ± 1

Data adapted from Parisi et al., 1984.[3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of leukotrienes in the context of uterine hyperemia and the point of intervention for this compound.

G cluster_0 Cell Membrane cluster_1 Uterine Vascular Response Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to Inhibitory_Signal Inhibitory Signal CysLT1_Receptor->Inhibitory_Signal Activates This compound This compound This compound->CysLT1_Receptor Blocks Uterine_Hyperemia Modulation of Uterine Hyperemia Inhibitory_Signal->Uterine_Hyperemia Inhibits

Caption: Leukotriene signaling pathway in the uterus and this compound action.

Experimental Protocols

The following protocols are based on methodologies employed in the study of estrogen-induced uterine hyperemia.

Experimental Workflow

G Animal_Model 1. Animal Model Preparation (Estrogen-primed rabbits) Group_Allocation 2. Group Allocation (Vehicle vs. This compound) Animal_Model->Group_Allocation Drug_Administration 3. Drug Administration Group_Allocation->Drug_Administration Baseline_Measurement 4. Baseline Blood Flow Measurement (Radioactive Microspheres) Drug_Administration->Baseline_Measurement Estrogen_Administration 5. Estradiol Administration Baseline_Measurement->Estrogen_Administration Post_Estrogen_Measurement 6. Post-Estradiol Blood Flow Measurement Estrogen_Administration->Post_Estrogen_Measurement Data_Analysis 7. Data Analysis and Comparison Post_Estrogen_Measurement->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

Detailed Methodologies

1. Animal Model and Preparation:

  • Species: Nonpregnant, mature female rabbits.

  • Estrogen Priming: To mimic a physiological state of high estrogen, animals are pre-treated with estradiol. A common protocol involves daily subcutaneous injections of estradiol benzoate (e.g., 50 µg/kg) for a set period (e.g., 6 days) prior to the experiment.

  • Surgical Preparation: On the day of the experiment, animals are anesthetized (e.g., with sodium pentobarbital). Catheters are surgically placed in a femoral artery (for blood pressure monitoring and reference blood sampling), a femoral vein (for drug and microsphere administration), and the left ventricle (for microsphere injection, confirmed by pressure tracings).

2. Drug Administration:

  • This compound Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline. The concentration should be prepared to allow for the desired dosage in a reasonable injection volume.

  • Dosage and Administration: A loading dose of this compound (e.g., 2 mg/kg) is administered intravenously, followed by a continuous infusion (e.g., 0.2 mg/kg/min) to maintain a steady-state plasma concentration. The vehicle group receives an equivalent volume and infusion rate of the vehicle alone.

3. Measurement of Uterine Blood Flow using Radioactive Microspheres:

  • Microsphere Preparation: Commercially available radioactive microspheres (e.g., 15 µm in diameter, labeled with isotopes such as ¹⁴¹Ce, ⁸⁵Sr, or ⁴⁶Sc) are suspended in a physiological solution with a surfactant (e.g., Tween 80) to prevent aggregation. The suspension should be vortexed vigorously immediately before injection.

  • Injection Procedure:

    • Thirty minutes after the start of the this compound or vehicle infusion, the first microsphere injection is performed to determine baseline uterine blood flow.

    • A reference blood sample is withdrawn from the femoral artery at a constant rate (e.g., 4 ml/min) using a withdrawal pump, starting just before the microsphere injection and continuing for a defined period (e.g., 90 seconds).

    • The prepared microsphere suspension is injected into the left ventricle over a short period (e.g., 15-20 seconds).

    • The catheter is flushed with saline to ensure all microspheres have been delivered.

  • Estradiol Challenge: Following the baseline measurement, a bolus of estradiol (e.g., 1 µg/kg) is administered intravenously.

  • Second Measurement: Two hours after the estradiol administration, a second uterine blood flow measurement is performed using a different radionuclide-labeled microsphere to allow for differentiation from the baseline measurement.

  • Tissue and Blood Sample Processing:

    • At the end of the experiment, the animal is euthanized.

    • The uterus is excised, cleaned of surrounding tissue, and weighed.

    • The uterus and the reference blood samples are placed in counting vials.

    • The radioactivity of each isotope in the tissue and blood samples is determined using a gamma counter with appropriate energy window settings.

4. Data Analysis:

  • Calculation of Blood Flow: Uterine blood flow (Q_uterine) is calculated using the following formula: Q_uterine (ml/min/gm) = (C_uterine * R_flow) / (C_ref * W_uterine) Where:

    • C_uterine = Counts per minute in the uterine tissue

    • R_flow = Rate of withdrawal of the reference blood sample (ml/min)

    • C_ref = Counts per minute in the reference blood sample

    • W_uterine = Weight of the uterine tissue (gm)

  • Calculation of Vascular Resistance: Uterine vascular resistance (R_uterine) is calculated as: R_uterine (PRU/gm) = MAP / Q_uterine Where:

    • MAP = Mean arterial pressure (mmHg)

Conclusion

This compound is a critical tool for elucidating the role of cysteinyl-leukotrienes in the regulation of uterine blood flow. The unexpected finding that this compound potentiates estrogen-induced uterine hyperemia challenges the initial hypothesis of leukotrienes as direct vasodilators in this context and suggests a more nuanced inhibitory or modulatory function. The protocols outlined here provide a framework for researchers to further investigate these mechanisms and explore the therapeutic potential of targeting the leukotriene pathway in uterine vascular disorders.

References

Application Notes and Protocols for In Vivo Administration of FPL-55712 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of FPL-55712, a selective and potent cysteinyl-leukotriene receptor antagonist, in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.

Overview of this compound

This compound is a chromone-based compound widely used in preclinical research to investigate the role of cysteinyl-leukotrienes (CysLTs) in various physiological and pathological processes. As an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), this compound has been instrumental in elucidating the involvement of CysLTs in inflammatory conditions such as asthma, allergic reactions, and cardiovascular events. Its in vivo administration allows for the study of its therapeutic potential and the underlying mechanisms of CysLT-mediated responses.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies involving the administration of this compound in different animal models.

Table 1: this compound Dosage and Administration in a Guinea Pig Model of Ozone-Induced Bronchial Hyperreactivity

Animal ModelCompoundDoseRoute of AdministrationEffectReference
Guinea PigThis compound5 mg/kgIntravenous (IV)Abolished ozone-induced bronchial hyperreactivity[1]

Table 2: this compound Administration in Pharmacokinetic Studies

Animal ModelRoute of AdministrationStudy FocusReference
RatIntravenous (IV)Disposition of this compound[2]
DogIntravenous (IV)Disposition of this compound[2]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound in animal models, as well as protocols for relevant disease models.

Preparation of this compound for In Vivo Administration

Note: The solubility of this compound can be a limiting factor. It is crucial to ensure complete dissolution before administration. The following is a general guideline, and specific adjustments may be necessary based on the experimental requirements.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol for Intravenous (IV) Injection:

  • Solubilization: Due to its limited aqueous solubility, this compound is often first dissolved in a small amount of an organic solvent like DMSO.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL, dissolve 5 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Dilution: For intravenous administration, the DMSO stock solution should be further diluted with sterile saline to minimize the toxicity of the organic solvent. A common practice is to ensure the final concentration of DMSO is below 5% of the total injection volume.

  • Final Preparation: For a 5 mg/kg dose in a 250g rat (injection volume of 1 mL), you would need 1.25 mg of this compound. This can be prepared by taking 0.25 mL of the 5 mg/mL stock solution and diluting it with 0.75 mL of sterile saline.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.

Administration Protocols

The following are general protocols for common routes of administration in rodents. These should be adapted based on the specific requirements of the study and institutional animal care and use committee (IACUC) guidelines.

3.2.1. Intravenous (IV) Injection via the Tail Vein (Rat/Mouse)

Materials:

  • Restraining device for rats or mice

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • Tuberculin syringe with a 27-30 gauge needle

  • Prepared this compound solution

Protocol:

  • Animal Preparation: Place the animal in the restraining device. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad.

  • Site Preparation: Gently clean the tail with a sterile gauze pad soaked in 70% ethanol. The two lateral tail veins should be visible.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a flash of blood in the hub of the needle.

  • Administration: Slowly inject the this compound solution. Observe for any signs of swelling at the injection site, which would indicate a subcutaneous injection.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

3.2.2. Intraperitoneal (IP) Injection (Mouse/Rat)

Materials:

  • Appropriate-sized syringe and needle (e.g., 25-27 gauge for mice)

  • Prepared this compound solution

Protocol:

  • Animal Restraint: Manually restrain the animal, ensuring a firm but gentle grip to expose the abdomen.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 30-45 degree angle. Before injecting, gently pull back on the plunger to ensure that no blood or urine is aspirated.

  • Administration: Slowly inject the solution into the peritoneal cavity.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Ozone-Induced Bronchial Hyperreactivity in Guinea Pigs

This model is used to study the protective effects of this compound against airway hyperresponsiveness.

Materials:

  • Guinea pigs

  • Ozone generation and exposure system

  • Whole-body plethysmograph

  • Acetylcholine

  • Prepared this compound solution for IV injection

Protocol:

  • Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions.

  • Baseline Measurement: Measure baseline airway resistance in a whole-body plethysmograph.

  • This compound Administration: Administer this compound (5 mg/kg) intravenously.[1]

  • Ozone Exposure: Expose the animals to ozone (e.g., 3 ppm for 15 minutes) in a specialized chamber.[1]

  • Airway Reactivity Measurement: Thirty minutes after ozone exposure, challenge the animals with increasing concentrations of aerosolized acetylcholine and measure the changes in airway resistance to determine the degree of bronchial hyperreactivity.[1]

  • Data Analysis: Compare the airway reactivity in this compound-treated animals to that of vehicle-treated control animals.

Visualizations

The following diagrams illustrate key concepts related to the in vivo administration of this compound.

FPL55712_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor PLC Phospholipase C CysLT1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1R Binds to FPL55712 This compound FPL55712->CysLT1R Antagonizes

This compound mechanism of action as a CysLT1 receptor antagonist.

Experimental_Workflow_IV_Injection start Start prep_animal Animal Preparation (Restraint, Tail Warming) start->prep_animal prep_site Injection Site Preparation (Clean with 70% Ethanol) prep_animal->prep_site injection Intravenous Injection (Lateral Tail Vein) prep_site->injection post_care Post-Injection Care (Apply Pressure, Monitor) injection->post_care end End post_care->end

Workflow for intravenous tail vein injection in rodents.

Ozone_Asthma_Model_Workflow start Start baseline Measure Baseline Airway Resistance start->baseline administer_fpl Administer this compound (IV) baseline->administer_fpl ozone Ozone Exposure administer_fpl->ozone challenge Acetylcholine Challenge ozone->challenge measure_reactivity Measure Airway Hyperreactivity challenge->measure_reactivity analyze Data Analysis measure_reactivity->analyze end End analyze->end

Workflow for the ozone-induced bronchial hyperreactivity model.

References

FPL-55712: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. It is also recognized as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A). By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators, this compound serves as a valuable tool in studying the role of these eicosanoids in various physiological and pathological processes, particularly in the context of asthma, allergic reactions, and other inflammatory conditions. These application notes provide a summary of dosages and concentrations used in published research and detailed protocols for key experimental assays.

Data Presentation: Dosage and Concentration

The following tables summarize the reported dosages and concentrations of this compound used in various in vivo and in vitro research models.

In Vivo Studies
Animal Model Dosage Route of Administration Application Reference
Guinea Pig5 mg/kgIntravenousInhibition of ozone-induced bronchial hyperreactivity[1]
Pig0.1, 0.3, and 1.0 mgIntracoronaryReduction of leukotriene D4-induced coronary constriction[2]
RatDose-dependentIntravenousInhibition of hepatobiliary elimination of cysteinyl leukotrienes[3][4]
Guinea PigNot specifiedNot specifiedInhibition of immune complex-induced bronchoconstriction[5]
SheepNot specifiedInhalationAssessment of its effect on acute allergic bronchoconstriction[5]
In Vitro Studies
System Concentration Application Key Findings Reference
Guinea Pig Trachealis0.57 - 5.7 µMCompetitive antagonism of LTC₄, LTE₄, and LTF₄Effective blockade of leukotriene-induced smooth muscle contraction[6]
Guinea Pig Trachealis19 µMNon-competitive antagonism of LTC₄Higher concentrations show non-competitive inhibition[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the leukotriene signaling pathway and a general workflow for a competitive binding assay.

Leukotriene Signaling Pathway and this compound Inhibition.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor G_Protein Gq/11 CysLT1_Receptor->G_Protein FPL_55712 This compound FPL_55712->CysLT1_Receptor Antagonism PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Workflow for a CysLT1 Receptor Competitive Binding Assay.

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with CysLT1R) - Radiolabeled Ligand (e.g., [³H]LTD₄) - Unlabeled this compound (competitor) - Assay Buffer Start->Prepare_Reagents Incubation Incubate Components: - Membranes + Radioligand + this compound (at varying concentrations) Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (e.g., Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Generate Competition Curve - Calculate IC₅₀ and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Experimental Protocols

Airway Smooth Muscle Contraction Assay (Isolated Tracheal Ring Preparation)

This protocol is adapted from general methodologies for studying airway smooth muscle reactivity and can be used to assess the antagonistic effects of this compound on leukotriene-induced contractions.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Leukotriene agonist (e.g., LTD₄) stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Carefully excise the trachea and place it in ice-cold Krebs-Henseleit buffer.

    • Dissect the trachea into individual rings, each 2-3 cartilage bands wide.

    • Cut the cartilage opposite the smooth muscle to form a strip.

  • Organ Bath Setup:

    • Suspend the tracheal strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect one end of the strip to a fixed hook and the other to a force transducer.

    • Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tracheal strips with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄, 10⁻¹⁰ to 10⁻⁶ M).

    • Record the contractile responses.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves and determine the EC₅₀ values for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to CysLT1 receptor activation and its inhibition by this compound. This can be adapted for various cell lines endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells).

Materials:

  • U937 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound stock solution

  • LTD₄ stock solution

  • Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture U937 cells to the desired density.

    • Harvest the cells and wash them with HBSS.

    • Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to facilitate dye entry.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS.

  • Assay Performance:

    • Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.

    • Place the plate in the fluorescence reader and allow the cells to equilibrate.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations or vehicle to the respective wells and incubate for a short period (e.g., 5-10 minutes).

    • Inject the agonist (LTD₄) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response or the area under the curve for each well.

    • Normalize the data to the baseline fluorescence (F/F₀).

    • Plot the dose-response curves for LTD₄ in the presence and absence of this compound.

    • Determine the IC₅₀ value for this compound, which is the concentration that inhibits the agonist-induced calcium response by 50%.

CysLT1 Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the CysLT1 receptor

  • Radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a constant concentration of the radiolabeled ligand (e.g., [³H]LTD₄, typically at a concentration near its Kd).

    • Add increasing concentrations of unlabeled this compound.

    • For determining total binding, add vehicle instead of this compound.

    • For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., 10 µM montelukast).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

FPL-55712: A Versatile Tool for Interrogating the Cysteinyl Leukotriene Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FPL-55712 is a classical and widely utilized pharmacological tool in the field of drug discovery and biomedical research. As a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, it has been instrumental in elucidating the physiological and pathophysiological roles of CysLTs, particularly in the context of inflammatory and allergic disorders such as asthma. This document provides detailed application notes and experimental protocols for the effective use of this compound as a tool compound.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to their cell surface receptors, primarily the CysLT₁ receptor. By inhibiting this interaction, this compound prevents the downstream signaling cascades that lead to hallmark inflammatory responses, including smooth muscle contraction, increased vascular permeability, and cellular infiltration.

Quantitative Data Summary

The following table summarizes the antagonistic activity of this compound against cysteinyl leukotrienes in a classic organ bath experiment using guinea pig tracheal tissue. The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

ParameterAgonistTissue PreparationValueReference
pA₂ Leukotriene D₄ (LTD₄)Guinea Pig Lung Parenchyma7.41[1]
pA₂ Leukotriene D₄ (LTD₄)Guinea Pig Trachea8.21[1]

Note: Higher pA₂ values indicate greater antagonist potency.

Signaling Pathway

The cysteinyl leukotrienes signal through G-protein coupled receptors (GPCRs), primarily CysLT₁R, which is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and inflammatory gene expression. This compound blocks the initial step of this pathway by preventing CysLT binding to the receptor.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cysteinyl Leukotrienes Cysteinyl Leukotrienes CysLT1R CysLT₁ Receptor (GPCR) Cysteinyl Leukotrienes->CysLT1R Binds to This compound This compound This compound->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Contraction) Ca2->Response Leads to PKC->Response Leads to Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Guinea Pig Trachea B Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibrate under 1g Tension B->C D Generate Control Agonist (LTD₄) CRC C->D E Wash Tissue D->E F Incubate with this compound (Fixed Concentration) E->F G Generate Agonist (LTD₄) CRC in presence of this compound F->G H Repeat for Multiple This compound Concentrations G->H H->G I Calculate EC₅₀ and Dose Ratios H->I All CRCs J Construct Schild Plot (log(DR-1) vs -log[Antagonist]) I->J K Determine pA₂ Value (x-intercept) J->K Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_measurement Measurement & Analysis A Seed CysLT₁R-HEK293 cells in 96-well plate B Incubate for 24h A->B C Load cells with Calcium Indicator Dye (Fluo-4 AM) B->C D Wash to remove excess dye C->D E Pre-incubate with this compound (or vehicle) D->E F Measure Baseline Fluorescence E->F G Inject Agonist (LTD₄) F->G H Record Fluorescence Change G->H I Calculate % Inhibition H->I J Determine IC₅₀ I->J

References

Application Notes and Protocols for Cell-Based Assays Using FPL-55712

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a classical and widely studied antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators involved in the pathophysiology of various inflammatory diseases, most notably asthma, where they induce bronchoconstriction, mucus secretion, and airway edema. This compound exerts its effects by competitively blocking the binding of these leukotrienes to the CysLT1 receptor, thereby inhibiting their pro-inflammatory actions.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate CysLT1 receptor signaling and to screen for novel CysLT1 receptor antagonists.

Mechanism of Action: The CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding (e.g., LTD4), the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction, cell migration (chemotaxis), and the release of pro-inflammatory mediators.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response FPL55712 This compound FPL55712->CysLT1 Blocks LTD4 LTD4 (Agonist) LTD4->CysLT1 Binds

Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The potency of this compound as a CysLT1 receptor antagonist has been determined in various assay systems. The data is often presented as pA2 or Kb values, which are measures of the antagonist's affinity for the receptor. A higher pA2 value indicates a higher affinity. While direct IC50 values from cell-based functional assays are less commonly reported for this compound, the pA2 and Kb values provide a robust quantitative measure of its activity.

ParameterAgonistTissue/Cell PreparationValueReference
pA2YM-17690Guinea-pig lung parenchyma7.41[1]
pA2YM-17690Guinea-pig trachea8.21[1]
-log KBLTC4Guinea-pig trachealisCompetitive Antagonism[4]
-log KBLTD4Guinea-pig trachealisNon-competitive Antagonism[4]
-log KBLTE4Guinea-pig trachealisCompetitive Antagonism[4]
-log KBLTF4Guinea-pig trachealisCompetitive Antagonism[4]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist, such as LTD4.

Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture cells (e.g., U937, HL-60) cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_plating 3. Plate cells in a 96-well black, clear-bottom plate cell_harvest->cell_plating dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation 5. Pre-incubate with This compound or vehicle dye_loading->pre_incubation agonist_addition 6. Add LTD4 agonist pre_incubation->agonist_addition measurement 7. Measure fluorescence intensity agonist_addition->measurement data_plot 8. Plot fluorescence vs. time measurement->data_plot ic50_calc 9. Calculate IC50 for this compound data_plot->ic50_calc

Caption: Workflow for a Calcium Mobilization Assay to test this compound activity.

Materials:

  • Cells expressing CysLT1 receptors (e.g., U937, HL-60, or transfected cell lines)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • This compound

  • Leukotriene D4 (LTD4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • Harvest the cells and wash them with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cell suspension with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.

  • Assay:

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions or vehicle (as a control) to the wells.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of LTD4 (to a final concentration in the nanomolar range, to be optimized for the cell type) into each well.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the LTD4 response against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LTD4-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, such as LTD4.

Workflow:

Chemotaxis_Workflow cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification cluster_analysis Data Analysis chemoattractant 1. Add chemoattractant (LTD4) to the lower chamber of a Transwell plate cell_seeding 3. Add cells to the upper chamber (insert) chemoattractant->cell_seeding cells 2. Pre-incubate cells with This compound or vehicle cells->cell_seeding incubation 4. Incubate for several hours to allow cell migration cell_seeding->incubation non_migrated_removal 5. Remove non-migrated cells from the top of the insert incubation->non_migrated_removal migrated_staining 6. Stain migrated cells on the bottom of the insert non_migrated_removal->migrated_staining counting 7. Count migrated cells migrated_staining->counting inhibition_calc 8. Calculate the percentage inhibition of chemotaxis counting->inhibition_calc ic50_calc 9. Determine the IC50 for this compound inhibition_calc->ic50_calc

References

Application Notes and Protocols: FPL-55712 in the Study of Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is recognized historically as a potent and selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). While its primary classification is a leukotriene receptor antagonist, its utility in studying mast cell degranulation extends to investigating the intricate signaling pathways and the role of leukotrienes in the amplification of allergic and inflammatory responses. These notes provide a comprehensive overview of the application of this compound in mast cell research, including detailed experimental protocols and a summary of its mechanistic actions.

Mast cells are pivotal in allergic reactions, releasing a plethora of inflammatory mediators upon activation, a process known as degranulation.[1] this compound serves as a critical tool to dissect the contribution of leukotriene signaling in this complex process.

Mechanism of Action in the Context of Mast Cell Degranulation

This compound exerts its effects by competitively blocking the action of cysteinyl leukotrienes at their receptors (CysLT₁). In the context of mast cell degranulation, its application is primarily to investigate the autocrine and paracrine roles of newly synthesized leukotrienes following an initial stimulus.

The degranulation of mast cells is a rapid process triggered by the cross-linking of IgE receptors (FcεRI), leading to an influx of extracellular calcium and the release of pre-formed mediators such as histamine and proteases from granules.[2][3] Concurrently, enzymatic cascades are initiated, resulting in the de novo synthesis of lipid mediators, including leukotrienes. These leukotrienes can then act on the mast cell itself or on neighboring cells to potentiate the inflammatory response.

While this compound is not a direct mast cell stabilizer in the classical sense (i.e., it does not prevent the initial degranulation event triggered by IgE cross-linking), it is invaluable for studying the downstream effects mediated by leukotrienes. Its use can help elucidate whether the observed physiological responses are a direct result of the initial degranulation mediators or are amplified by the subsequent actions of leukotrienes.

Quantitative Data

Direct quantitative data for this compound's inhibition of mast cell degranulation (e.g., IC₅₀ for histamine release) is not extensively reported, as its primary mechanism is not the direct stabilization of the mast cell. However, its efficacy as a leukotriene antagonist is well-documented in other contexts, such as smooth muscle contraction. For the purpose of experimental design, a range of concentrations should be tested to determine the optimal dose for inhibiting leukotriene-dependent effects in a specific mast cell model.

Below is a comparative table of IC₅₀ values for various inhibitors of mast cell mediator release to provide context for experimental design.

CompoundTarget/MechanismCell TypeStimulusMediator MeasuredIC₅₀
This compound CysLT₁ Receptor Antagonist-LeukotrienesFunctional Response (e.g., muscle contraction)~10⁻⁷ M
Rolipram PDE4 InhibitorHuman Basophilsanti-IgEHistamine & sLTSub-micromolar
Theophylline Non-selective PDE InhibitorHuman Basophilsanti-IgEHistamine0.2 mM
IBMX Non-selective PDE InhibitorHuman Basophilsanti-IgEHistamine0.05 mM
Ambroxol UnknownHuman Skin Mast CellsCompound 48/80Histamine~100 µM[4]
Formononetin UnknownRBL-2H3 cellsCompound 48/80Histamine42.38 ± 2.12 μM[5]
Formononetin UnknownBMMCsCompound 48/80Histamine59.88 ± 2.99 μM[5]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is designed to assess the effect of this compound on the release of granular content from mast cells following immunological stimulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or Bone Marrow-Derived Mast Cells (BMMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Sensitization:

    • Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5-1.0 µg/mL) in culture medium for 24 hours.

  • Pre-incubation with this compound:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle control to the wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation of Degranulation:

    • Add 50 µL of DNP-HSA (100 ng/mL) to the appropriate wells to induce degranulation.

    • For negative control (spontaneous release), add 50 µL of Tyrode's buffer.

    • For positive control (total release), add 50 µL of 0.5% Triton X-100 to lyse the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Protocol 2: Calcium Mobilization Assay

This protocol assesses the effect of this compound on intracellular calcium levels in mast cells, which is a critical upstream event in degranulation.

Materials:

  • Mast cells (e.g., RBL-2H3 or primary mast cells)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound

  • Stimulating agent (e.g., antigen, compound 48/80, or a specific leukotriene)

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Loading with Calcium Dye:

    • Harvest and wash mast cells.

    • Resuspend cells in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.

  • Treatment with this compound:

    • Aliquot the dye-loaded cells into a 96-well black-walled plate.

    • Add this compound at desired concentrations and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (Excitation ~485 nm, Emission ~520 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the stimulating agent (e.g., LTD₄ to directly assess this compound's antagonistic effect, or an antigen to see its effect on the overall calcium response).

    • Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization profile.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading (F/F₀).

    • Compare the peak fluorescence and the area under the curve for the different treatment groups to quantify the effect of this compound on calcium mobilization.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mast Cell Degranulation

The following diagram illustrates the general signaling cascade leading to mast cell degranulation and the point of intervention for this compound.

MastCellDegranulation Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links PLC PLCγ FceRI->PLC PLA2 cPLA₂ FceRI->PLA2 IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Releases Ca²⁺ PKC PKC DAG->PKC Ca_influx Ca²⁺ Influx ER->Ca_influx Degranulation Degranulation (Histamine, etc.) Ca_influx->Degranulation PKC->Degranulation AA Arachidonic Acid PLA2->AA Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) AA->Leukotrienes CysLT1R CysLT₁ Receptor Leukotrienes->CysLT1R Activates Amplification Amplification of Inflammatory Response CysLT1R->Amplification FPL55712 This compound FPL55712->CysLT1R Blocks

Caption: Mast cell degranulation signaling pathway and this compound's point of action.

Experimental Workflow for Studying this compound Effects

The following diagram outlines the typical workflow for investigating the impact of this compound on mast cell responses.

ExperimentalWorkflow Start Start Culture Culture & Sensitize Mast Cells with IgE Start->Culture Pretreat Pre-treat with this compound (or vehicle control) Culture->Pretreat Stimulate Stimulate with Antigen (e.g., DNP-HSA) Pretreat->Stimulate Assay Perform Assays Stimulate->Assay Degranulation Degranulation Assay (β-Hexosaminidase) Assay->Degranulation Calcium Calcium Mobilization (Fluo-4) Assay->Calcium Leukotriene Leukotriene Measurement (ELISA) Assay->Leukotriene Analysis Data Analysis & Interpretation Degranulation->Analysis Calcium->Analysis Leukotriene->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effects on mast cell function.

Conclusion

This compound remains a valuable pharmacological tool for dissecting the contribution of cysteinyl leukotrienes to the complex signaling network of mast cell activation and degranulation. While not a direct inhibitor of the initial degranulation event, its ability to antagonize CysLT₁ receptors allows researchers to investigate the autocrine and paracrine feedback loops that amplify the inflammatory cascade. The provided protocols and diagrams offer a framework for designing and executing experiments to explore these mechanisms, ultimately contributing to a deeper understanding of allergic and inflammatory diseases and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

FPL-55712 Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of FPL-55712 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution - Low aqueous solubility of this compound.- pH of the solution is near the pKa of the compound, reducing solubility.- The concentration of this compound exceeds its solubility limit in the chosen buffer.- Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.- Adjust the pH of the aqueous solution. This compound, a carboxylic acid, is generally more soluble at a pH above its pKa.- Reduce the final concentration of this compound in the aqueous solution.
Loss of biological activity over time - Degradation of this compound in the aqueous solution.- Adsorption of the compound to plasticware.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C.- Use low-adsorption plasticware or glass vials for storage and experiments.
Inconsistent experimental results - Variability in the preparation of this compound solutions.- Degradation of the compound due to improper storage or handling.- Standardize the protocol for solution preparation, including solvent, pH, and final concentration.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light and store at the recommended temperature.
Discoloration of the solution - Oxidation or degradation of this compound.- Prepare solutions in degassed buffers.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to light.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous buffer for experiments.

2. What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and light exposure. As a chromone carboxylic acid, this compound is susceptible to degradation, particularly under strongly basic conditions. For optimal stability, it is advisable to prepare fresh aqueous solutions for each experiment and avoid long-term storage.

3. How should I store aqueous solutions of this compound?

For short-term storage (a few hours), aqueous solutions should be kept on ice and protected from light. For longer-term storage, it is best to store aliquots of the stock solution in an organic solvent at -20°C or -80°C and prepare the aqueous dilution immediately before use.

4. Can I use buffers containing primary or secondary amines with this compound?

The chemical structure of this compound contains a chromone ring which can be susceptible to nucleophilic attack. It is advisable to avoid buffers containing reactive nucleophiles, such as primary and secondary amines, to prevent potential degradation of the compound.

5. How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the parent compound and the detection of any degradation products over time.

Quantitative Stability Data (Hypothetical Example)

Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Actual stability may vary based on specific experimental conditions.

The stability of a 10 µM aqueous solution of this compound was assessed over 24 hours under different conditions. The percentage of the initial this compound remaining was determined by HPLC analysis.

Condition pH Temperature (°C) % Remaining after 8 hours % Remaining after 24 hours
A 5.02595%85%
B 7.42592%80%
C 9.02580%60%
D 7.4499%97%
E 7.43785%65%

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol describes a general method for assessing the stability of this compound in an aqueous solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Buffer salts (e.g., phosphate, acetate)

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Aqueous this compound Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the aqueous buffer of interest.

3. HPLC Method:

  • Column: C18 RP-HPLC column

  • Mobile Phase: Gradient elution (e.g., 20% to 80% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the absorbance maximum of this compound)

  • Column Temperature: 30°C

4. Stability Study Procedure:

  • Prepare the aqueous this compound solution at time zero (T=0).

  • Immediately inject a sample into the HPLC to determine the initial concentration.

  • Incubate the solution under the desired conditions (e.g., different pH, temperature, light exposure).

  • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM this compound Stock in DMSO prep_aq Dilute to 10 µM in Aqueous Buffer prep_stock->prep_aq incubate Incubate under Test Conditions (pH, Temp, Light) prep_aq->incubate sample Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->sample hplc Analyze by RP-HPLC sample->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining vs. Time=0 quantify->calculate

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cyslt1r CysLT1 Receptor gprotein G-protein Activation cyslt1r->gprotein Activates cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) cyslt->cyslt1r Binds to fpl55712 This compound fpl55712->cyslt1r Antagonizes downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) gprotein->downstream response Cellular Response (e.g., Inflammation, Bronchoconstriction) downstream->response

Caption: Cysteinyl leukotriene signaling pathway and this compound action.

Common issues with FPL-55712 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the solubility of FPL-55712. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. It functions by blocking the effects of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By inhibiting the CysLT1 receptor, this compound helps to reduce bronchoconstriction, mucus secretion, and airway edema.

Q2: What are the main challenges I can expect when dissolving this compound?

A2: The primary challenge with this compound is its low solubility in aqueous solutions and many common organic solvents. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous buffers or cell culture media.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C. Stock solutions should also be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered during the dissolution and use of this compound in experimental settings.

Problem 1: this compound powder is not dissolving in my chosen solvent.

Possible Cause Recommended Solution
Inappropriate Solvent Selection This compound has limited solubility in many common solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended organic solvent.[1] Alternatively, aqueous solutions of Sodium Hydroxide (NaOH) can be used.[2]
Insufficient Solubilization Time or Energy After adding the solvent, ensure thorough mixing. Vortex the solution for several minutes. Gentle warming (to 37°C) can aid dissolution in DMSO. For dissolution in NaOH, sonication is recommended to facilitate the process.[2]
Incorrect Concentration Attempting to prepare a stock solution at a concentration higher than the solvent's capacity will result in incomplete dissolution. Refer to the solubility data table below for maximum concentrations.

Problem 2: My this compound stock solution appears cloudy or has visible precipitate.

Possible Cause Recommended Solution
Incomplete Dissolution Even after initial mixing, some particles may remain undissolved. Try sonicating the solution for 10-15 minutes to break down any remaining solid particles.
Compound Precipitation If the stock solution was stored at a low temperature, the compound may have precipitated out. Allow the vial to warm to room temperature and vortex thoroughly before use.
Moisture Absorption This compound powder is hygroscopic. If the powder has absorbed moisture, it may be more difficult to dissolve. Ensure the compound is stored in a tightly sealed container with a desiccant.

Problem 3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

Possible Cause Recommended Solution
Poor Aqueous Solubility This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted, the compound can crash out of solution.
To mitigate this, perform a serial dilution. First, create an intermediate dilution of your stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final volume.
It is also crucial to add the stock solution to the aqueous solution while vortexing to ensure rapid and even dispersal.
Final DMSO Concentration Too Low While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of this compound. Ensure your final DMSO concentration is sufficient to keep the compound in solution at your desired working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Buffer Composition The pH and ionic strength of your aqueous buffer can influence the solubility of this compound. If you continue to experience precipitation, consider adjusting the pH of your buffer.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10 mMRecommended for preparing high-concentration stock solutions.[1]
0.1 M Sodium Hydroxide (NaOH) 5 mg/mL (approx. 10 mM)Sonication is recommended to aid dissolution.[2]
100 mM Sodium Hydroxide (NaOH) < 24.93 mg/mL (approx. < 50 mM)Sonication is recommended.[2]
Water Insoluble
Ethanol Sparingly SolubleNot generally recommended for primary stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 498.52 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.985 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 3-5 minutes. If the compound is not fully dissolved, you can gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Sonication (Optional): If solid particles are still visible, place the tube in a water bath sonicator for 10-15 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of this compound DMSO Stock for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your experiment, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium. Mix well by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of cell culture medium. For instance, to get a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.

Visualizations

FPL_55712_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CysLT1 CysLT1 Receptor G_Protein G-Protein Activation CysLT1->G_Protein Leukotrienes Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (Bronchoconstriction, etc.) Ca_Release->Cellular_Response FPL55712 This compound FPL55712->CysLT1 Blocks

Caption: this compound Signaling Pathway

FPL_55712_Solubilization_Workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Dilution for Experiment Weigh Weigh this compound Powder Add_Solvent Add DMSO or NaOH Weigh->Add_Solvent Mix Vortex / Sonicate Add_Solvent->Mix Check Visually Inspect for Clarity Mix->Check Check->Mix If Not Clear Store Aliquot and Store at -20°C / -80°C Check->Store If Clear Thaw Thaw Stock Aliquot Store->Thaw Intermediate Prepare Intermediate Dilution in Aqueous Medium Thaw->Intermediate Vehicle Prepare Vehicle Control Thaw->Vehicle Final Prepare Final Working Solution Intermediate->Final

Caption: this compound Solubilization Workflow

Troubleshooting_Logic Start Issue: this compound Solubility Problem Is_Stock Is it a stock solution issue? Start->Is_Stock Is_Dilution Is it a dilution issue? Start->Is_Dilution Stock_Check_Solvent Check Solvent: Use DMSO or NaOH Is_Stock->Stock_Check_Solvent Yes Dilution_Serial Use Serial Dilution Is_Dilution->Dilution_Serial Yes Stock_Check_Mixing Improve Mixing: Vortex, Sonicate, Warm Stock_Check_Solvent->Stock_Check_Mixing Stock_Check_Conc Check Concentration: Refer to solubility data Stock_Check_Mixing->Stock_Check_Conc Dilution_Vortex Vortex during Dilution Dilution_Serial->Dilution_Vortex Dilution_DMSO Check Final DMSO % Dilution_Vortex->Dilution_DMSO

Caption: Troubleshooting Logic for this compound Solubility

References

Technical Support Center: FPL-55712 Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of FPL-55712 in experimental settings. This information is intended to help researchers interpret unexpected results and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is widely recognized as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). It has been historically used as a benchmark antagonist in research to study the physiological and pathological roles of cysteinyl leukotrienes, which are inflammatory lipid mediators.

Q2: I'm observing effects in my experiment that are inconsistent with CysLT1R antagonism. What could be the cause?

While this compound is a valuable tool, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. If your results are not aligning with the known pharmacology of CysLT1R, it is crucial to consider the possibility of this compound interacting with other cellular targets.

Q3: What are the known or suspected off-target effects of this compound?

Published literature suggests a few potential off-target activities for this compound and other CysLT1R antagonists:

  • Inhibition of Leukotriene Elimination: Studies in rats have shown that this compound can strongly inhibit the hepatobiliary elimination of cysteinyl leukotrienes in a dose-dependent manner. This is thought to occur through a mechanism not directly related to CysLT1R blockade and could potentially prolong the biological half-life of leukotrienes, which might counteract its antagonistic effects in certain experimental models.[1][2]

Q4: How can I test for potential off-target effects of this compound in my experimental system?

To investigate if this compound is causing off-target effects in your experiments, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a full dose-response curve for this compound. Off-target effects are often observed at higher concentrations. A significant rightward shift in the dose-response curve for the expected CysLT1R-mediated effect, or the appearance of a secondary effect at higher concentrations, may indicate off-target activity.

  • Use a Structurally Unrelated CysLT1R Antagonist: Compare the effects of this compound with a structurally different CysLT1R antagonist (e.g., montelukast, zafirlukast). If the unexpected effect is only observed with this compound, it is more likely to be an off-target effect specific to its chemical structure.

  • Directly Measure PDE Activity: If you suspect PDE inhibition, you can directly measure the activity of phosphodiesterases in your cell or tissue lysates in the presence and absence of this compound.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected increase in intracellular cAMP or cGMP levels. Inhibition of phosphodiesterase (PDE) activity.1. Perform a direct PDE activity assay with your experimental sample and this compound. 2. Use a known PDE inhibitor (e.g., IBMX, rolipram) as a positive control to validate your assay. 3. Compare the effects of this compound with a structurally unrelated CysLT1R antagonist.
Prolonged or enhanced effects of endogenous leukotrienes despite CysLT1R antagonism. Inhibition of leukotriene elimination from the experimental system.1. If possible, measure the concentration of leukotrienes in your experimental medium over time in the presence and absence of this compound. 2. Consider the metabolic and clearance pathways relevant to your experimental model.
Effects observed in cells known not to express CysLT1R. Interaction with an alternative receptor or enzyme.1. Verify the absence of CysLT1R expression in your cell line using techniques like RT-qPCR or Western blotting. 2. Conduct a broader off-target screening panel to identify potential alternative binding partners for this compound.

Quantitative Data on Potential Off-Target Interactions

Currently, there is a lack of publicly available, direct quantitative data (e.g., IC50 or Ki values) for the inhibitory activity of this compound against a broad panel of phosphodiesterase isoforms or other potential off-target proteins. Researchers are encouraged to perform their own in-house assays to determine these values within the context of their specific experimental systems.

For comparative purposes, the following table provides a summary of IC50 values for well-characterized PDE4 inhibitors.

Compound Target IC50 (nM)
RoflumilastPDE40.8
RolipramPDE42
ApremilastPDE410
TetomilastPDE474

This data is provided for comparative purposes only and does not represent the activity of this compound.

Key Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (General Protocol)

This protocol provides a general framework for measuring PDE activity. Specific details may need to be optimized for the particular PDE isoform and experimental setup.

Principle:

PDEs catalyze the hydrolysis of cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-monophosphates (5'-AMP or 5'-GMP). The activity of PDEs can be measured by quantifying the disappearance of the substrate (cAMP/cGMP) or the appearance of the product (5'-AMP/5'-GMP).

Materials:

  • Cell or tissue lysate containing PDE activity

  • This compound and other test compounds

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and scintillation counter

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, your cell/tissue lysate, and the desired concentration of this compound or a vehicle control.

  • Initiate Reaction: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by heating the tubes (e.g., in a boiling water bath).

  • Convert Product: Add 5'-nucleotidase to the reaction mixture to convert the [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separate Substrate and Product: Add an anion-exchange resin slurry to the tubes. The negatively charged, unreacted [³H]-cAMP/cGMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will remain in the supernatant.

  • Quantify Product: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percentage of PDE inhibition by this compound compared to the vehicle control. An IC50 value can be determined by testing a range of this compound concentrations.

Visualizations

Signaling_Pathway cluster_cyslt1r CysLT1R Signaling cluster_off_target Potential Off-Target Pathway Leukotrienes Leukotrienes CysLT1R CysLT1R Leukotrienes->CysLT1R G_Protein Gq/11 CysLT1R->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Inflammatory Response Ca_Release->Cellular_Response FPL55712_off This compound PDE Phosphodiesterase (PDE) FPL55712_off->PDE Inhibition 5AMP 5'AMP PDE->5AMP cAMP cAMP cAMP->PDE Hydrolysis PKA Protein Kinase A cAMP->PKA Downstream_Effects Various Cellular Effects PKA->Downstream_Effects FPL55712_on This compound FPL55712_on->CysLT1R Antagonism

Caption: On-target vs. Potential Off-target Signaling of this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result with this compound Dose_Response Perform Full Dose-Response Curve for this compound Start->Dose_Response Check_Concentration Is the effect only at high concentrations? Dose_Response->Check_Concentration Use_Alternative Test a Structurally Unrelated CysLT1R Antagonist Check_Concentration->Use_Alternative Yes Conclusion_On_Target Likely On-Target or Pathway-Specific Effect Check_Concentration->Conclusion_On_Target No Compare_Effects Is the effect specific to this compound? Use_Alternative->Compare_Effects Direct_Assay Conduct Direct Off-Target Assay (e.g., PDE activity assay) Compare_Effects->Direct_Assay Yes Compare_Effects->Conclusion_On_Target No Conclusion_Off_Target Conclude Off-Target Effect Direct_Assay->Conclusion_Off_Target

Caption: Logical workflow for investigating potential off-target effects.

References

How to optimize FPL-55712 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for FPL-55712, a valuable tool for researchers and scientists in the field of drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for maximum efficacy in your experiments.

Understanding this compound

This compound is a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), now known to be a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). It exerts its effects by competitively blocking the action of these inflammatory mediators at the cysteinyl leukotriene receptor 1 (CysLT₁R). This antagonism makes this compound a crucial compound for studying the roles of cysteinyl leukotrienes in various physiological and pathological processes, particularly in inflammatory conditions like asthma.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and competitive antagonist of the CysLT₁ receptor. By binding to this receptor, it prevents the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.

Q2: What is the typical concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the specific cell type, agonist concentration, and assay conditions. However, based on published studies, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. The stability of this compound in aqueous buffers at physiological pH for extended periods is not well-documented, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Data Presentation

The potency of this compound as a CysLT₁ receptor antagonist can be quantified using various parameters. The following tables summarize key quantitative data for this compound and provide a comparison with other common CysLT₁ receptor antagonists.

Table 1: Antagonist Potency (pA₂) of this compound against Cysteinyl Leukotrienes

AgonistTissue PreparationpA₂ Value
LTC₄Guinea Pig Trachealis6.2
LTD₄Guinea Pig Trachealis6.9
LTE₄Guinea Pig Trachealis7.4

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a more potent antagonist.

Table 2: Comparative Inhibitory Potency (IC₅₀/Kᵢ) of CysLT₁ Receptor Antagonists

CompoundAssay TypeCell Line/TissueAgonist/RadioligandIC₅₀/Kᵢ Value (nM)
This compound Schild Analysis (pA₂)Guinea Pig TrachealisLTD₄~130 (calculated from pA₂)
MontelukastRadioligand BindingHuman Lung Membranes[³H]LTD₄2.5
ZafirlukastRadioligand BindingHuman Lung Membranes[³H]LTD₄1.8
PranlukastRadioligand BindingGuinea Pig Lung[³H]LTD₄10.2

Note: Data for Montelukast, Zafirlukast, and Pranlukast are provided for comparative purposes. The optimal concentration for this compound in your specific assay should be determined empirically.

Experimental Protocols

Detailed Methodology: Determination of this compound Potency using a Calcium Mobilization Assay

This protocol outlines a common functional assay to determine the inhibitory potency of this compound on CysLT₁ receptor activation, measured by changes in intracellular calcium concentration.

Materials:

  • Cells expressing the human CysLT₁ receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • This compound

  • LTD₄ (CysLT₁ receptor agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Culture: Culture CysLT₁R-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 to 100,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • Wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of LTD₄ in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence for 10-20 seconds.

    • Add 50 µL of the LTD₄ solution to each well.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Mobilization Assay

Possible Cause Troubleshooting Step
Low Receptor Expression Verify receptor expression using a more direct method (e.g., Western blot, qPCR). Use a cell line with known high expression of CysLT₁R.
Inactive Agonist Use a fresh, validated stock of LTD₄. Test a range of agonist concentrations to ensure an adequate response.
Poor Dye Loading Optimize the dye loading time and temperature. Ensure Pluronic F-127 is used to aid dye solubilization.
Cell Health Issues Check cell viability before and after the assay. Ensure cells are not over-confluent.
Instrument Settings Optimize the excitation and emission wavelengths and the gain settings of the fluorescence plate reader.

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Constitutive Receptor Activity This is less common for CysLT₁R but can occur with overexpression. Consider using a cell line with lower, more physiological expression levels.
Autofluorescence Check for autofluorescence from the compound or the plate. Run appropriate controls (cells only, compound only).
Incomplete Washing Ensure thorough but gentle washing after dye loading to remove extracellular dye.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment.

Visualizations

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca_cyto->Response PKC->Response Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1R Bind and Activate FPL55712 This compound FPL55712->CysLT1R Competitively Inhibit

Caption: Cysteinyl Leukotriene Receptor 1 (CysLT₁R) Signaling Pathway.

Experimental_Workflow A 1. Seed CysLT₁R-expressing cells in 96-well plate B 2. Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Pre-incubate with This compound (various concentrations) C->D E 5. Stimulate with CysLT₁R agonist (e.g., LTD₄) D->E F 6. Measure fluorescence change (Calcium mobilization) E->F G 7. Data analysis: Generate dose-response curve and calculate IC₅₀ F->G

Caption: Experimental Workflow for Determining this compound IC₅₀.

Caption: Troubleshooting Logic Flowchart for Functional Assays.

FPL-55712 non-specific binding in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPL-55712. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cellular assays, with a specific focus on addressing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes, such as leukotriene D4 (LTD4), to the CysLT1 receptor.[3][4][5] This action inhibits the downstream signaling pathways that mediate inflammatory responses, including bronchoconstriction and smooth muscle contraction.[4]

Q2: What are the common applications of this compound in research?

This compound is widely used as a pharmacological tool to study the role of the CysLT1 receptor in various physiological and pathological processes. Its applications include investigating inflammatory pathways in asthma, allergic rhinitis, and other inflammatory diseases.[6] It is also used in in-vitro and in-vivo models to probe the effects of CysLT1 receptor blockade.[7][8][9]

Q3: I am observing high non-specific binding with this compound in my cellular assay. What are the likely causes?

High non-specific binding in cellular assays using this compound can stem from several factors:

  • Physicochemical Properties of this compound: The compound's hydrophobicity may cause it to interact non-specifically with lipids and proteins in the assay system.[10]

  • Assay Conditions: Suboptimal concentrations of blocking agents, inappropriate buffer composition, or insufficient washing can all contribute to elevated non-specific binding.[11]

  • Cell or Membrane Preparation: Poor quality or excessive concentration of the cellular or membrane preparation can expose additional non-specific binding sites.[10]

  • Radioligand Issues (if applicable): If using a radiolabeled form of this compound, impurities or high concentrations of the radioligand can increase non-specific binding.[10][12]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding of this compound in your cellular assays.

Problem: Non-specific binding is greater than 50% of total binding.

High non-specific binding can obscure the specific binding signal, leading to an inaccurate assessment of receptor affinity and density.[10] Ideally, non-specific binding should be less than 50% of the total binding at the highest ligand concentration used.[11]

Solution Workflow:

A logical approach to troubleshooting involves sequentially optimizing various components of your assay.

Troubleshooting_Workflow start High Non-Specific Binding Detected check_assay_basics Step 1: Verify Assay Basics (Buffer pH, Temperature) start->check_assay_basics optimize_blocking Step 2: Optimize Blocking Agent (e.g., BSA Concentration) check_assay_basics->optimize_blocking If issue persists optimize_washing Step 3: Optimize Washing Steps (Volume and Number of Washes) optimize_blocking->optimize_washing If issue persists titrate_receptor Step 4: Titrate Receptor Concentration (Cell/Membrane Density) optimize_washing->titrate_receptor If issue persists evaluate_ligand Step 5: Evaluate Ligand Concentration (If applicable) titrate_receptor->evaluate_ligand If issue persists end Non-Specific Binding Reduced evaluate_ligand->end

Caption: Troubleshooting workflow for high non-specific binding.

Detailed Troubleshooting Steps:

1. Verify Assay Basics

Ensure the fundamental parameters of your assay are correctly set.

  • Buffer pH and Composition: Verify that the pH of your binding buffer is optimal for CysLT1 receptor binding. The ionic strength of the buffer can also influence non-specific interactions.[13]

  • Temperature Control: Maintain a consistent and appropriate temperature throughout the incubation and washing steps. Lower temperatures can sometimes reduce non-specific binding, but ensure that equilibrium for specific binding is still achieved.[11]

2. Optimize Blocking Agent

Blocking agents are crucial for saturating non-specific binding sites.

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. If you are already using BSA, try titrating its concentration. If not, introduce it into your assay buffer.

ParameterStandard ConcentrationRecommended Optimization Range
BSA Concentration0.1% (w/v)0.1% - 2.0% (w/v)
  • Other Blocking Agents: If BSA is ineffective, consider other blocking agents like non-fat dry milk or fish gelatin, depending on your specific assay system.[13]

3. Optimize Washing Steps

Inadequate washing can leave unbound this compound, contributing to high background.

  • Increase Wash Volume and Number: Increase the volume of ice-cold wash buffer and the number of wash cycles to more effectively remove unbound compound.[10][11]

ParameterStandard ProtocolRecommended Optimization
Number of Washes34 - 6
Wash Buffer Volume200 µL per wash300 - 400 µL per wash

4. Titrate Receptor Concentration

A high concentration of cells or membrane preparation can increase the number of non-specific binding sites.

  • Reduce Cell/Membrane Density: Titrate the amount of your cell or membrane preparation to find the lowest concentration that still provides a robust specific binding signal.[11] A typical range for many receptor assays is 100-500 µg of membrane protein.[10]

ParameterHigh End ConcentrationRecommended Titration Range
Membrane Protein500 µ g/well 50 - 250 µ g/well

5. Evaluate Ligand Concentration (for Radioligand or Fluorescent Assays)

If you are using a labeled version of this compound, its concentration can significantly impact non-specific binding.

  • Lower Ligand Concentration: Use the lowest possible concentration of the labeled ligand that still gives a detectable specific signal. A common starting point is a concentration at or below the Kd value.[10]

  • Check Ligand Purity: Ensure the purity of your labeled ligand, as impurities can contribute to non-specific binding.[10]

Experimental Protocols

Protocol: Optimizing BSA Concentration to Reduce Non-Specific Binding

This protocol outlines a method for determining the optimal BSA concentration to minimize non-specific binding of this compound.

BSA_Optimization_Protocol prep_reagents 1. Prepare Assay Buffers with varying BSA concentrations (0%, 0.1%, 0.5%, 1%, 2%) plate_setup 2. Plate Setup - Total Binding Wells - Non-Specific Binding Wells prep_reagents->plate_setup add_components 3. Add Assay Components - Labeled Ligand (e.g., [3H]-LTD4) - Unlabeled this compound (for NSB) - Cell/Membrane Preparation plate_setup->add_components incubation 4. Incubate (e.g., 60 min at 25°C) add_components->incubation filtration 5. Filter and Wash incubation->filtration detection 6. Measure Bound Ligand filtration->detection analysis 7. Analyze Data Determine BSA concentration with lowest NSB and highest specific binding detection->analysis

Caption: Experimental workflow for optimizing BSA concentration.

Methodology:

  • Prepare Assay Buffers: Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Plate Setup: For each BSA concentration, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).

  • Add Reagents:

    • To all wells, add the appropriate assay buffer with the corresponding BSA concentration.

    • To all wells, add your labeled ligand (e.g., [3H]-LTD4 at a concentration near its Kd).

    • To the NSB wells, add a saturating concentration of unlabeled this compound (typically 100-1000 fold higher than the labeled ligand concentration).

    • To the Total Binding wells, add vehicle.

  • Initiate Binding: Add the cell or membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at the desired temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination and Washing: Terminate the reaction by rapid filtration through a filter mat. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity or fluorescence of the filters.

  • Data Analysis: Calculate the specific binding for each BSA concentration (Total Binding - Non-Specific Binding). Select the BSA concentration that provides the best signal-to-noise ratio (highest specific binding and lowest non-specific binding).

Signaling Pathway

Understanding the signaling pathway that this compound antagonizes is key to interpreting your experimental results.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor G_protein Gq/11 Protein Activation CysLT1->G_protein LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds and Activates FPL55712 This compound FPL55712->CysLT1 Blocks Binding PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca_PKC->Response

Caption: CysLT1 receptor signaling pathway and the antagonistic action of this compound.

References

Troubleshooting inconsistent results with FPL-55712

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPL-55712. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which makes it a leukotriene receptor antagonist.[1] Its primary mechanism of action is to block the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent lipid mediators involved in inflammatory responses.[2] By inhibiting the action of these leukotrienes, this compound can modulate various physiological responses, including smooth muscle contraction, airway resistance, and vascular permeability.[1][3]

Q2: What are the common research applications of this compound?

This compound is primarily used in research to investigate the role of cysteinyl leukotrienes in various physiological and pathophysiological processes. Common applications include studying its effects on:

  • Airway resistance and bronchoconstriction in models of asthma and anaphylaxis.[1]

  • Cardiovascular parameters, such as coronary blood flow and hemodynamics.[3]

  • Inflammatory responses and hypersensitivity reactions.[1]

  • The elimination and metabolism of cysteinyl leukotrienes.[2]

  • Uterine hyperemia and vascular responses to hormones like estrogen.[4]

Q3: In which solvents is this compound soluble?

For laboratory use, this compound is typically soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, further dilution in appropriate physiological buffers is necessary, though care should be taken to avoid precipitation.

Q4: What is the recommended storage condition for this compound?

It is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Inconsistent Dose-Response Relationship

Problem: I am observing a variable or non-existent dose-response to this compound in my experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low and non-toxic to your system. Visually inspect solutions for any signs of precipitation before use.
Incorrect Dosing Verify the accuracy of your serial dilutions and calculations. Perform a pilot experiment with a wide range of concentrations to determine the optimal working range for your specific model.
Off-Target Effects At very high concentrations, the specificity of the compound may be reduced. Review literature for known off-target effects and consider using a lower, more specific concentration range.
Unexpected Experimental Outcomes

Problem: My results with this compound are the opposite of what I expected based on its known mechanism. For example, instead of inhibiting a response, it appears to potentiate it.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Complex Biological Pathways The signaling pathway you are studying may have feedback loops or compensatory mechanisms that are affected by leukotriene receptor blockade. In some systems, blocking one pathway can lead to the upregulation of another. For instance, in a study on estrogen-induced uterine hyperemia, this compound unexpectedly potentiated the effect, suggesting that leukotrienes might normally act as inhibitors in that specific context.[4]
Experimental Model Specificity The effects of this compound can be species-specific or tissue-specific.[1] Ensure that the experimental model you are using is appropriate for the hypothesis being tested and that the leukotriene pathway is a relevant target in that model.
Interaction with Other Reagents Consider potential interactions between this compound and other compounds or reagents in your experimental setup.

Experimental Protocols

General Protocol for In Vitro Assay
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Cell Culture and Stimulation: Plate cells at the desired density and allow them to adhere overnight. The following day, replace the medium with a serum-free medium for a few hours before the experiment.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add the leukotriene agonist (e.g., LTD4) to the cells at a concentration known to elicit a response.

  • Endpoint Measurement: After the appropriate incubation time with the agonist, measure the desired endpoint (e.g., calcium influx, cytokine release, gene expression).

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.

General Protocol for In Vivo Administration (Rat Model)

This protocol is based on a study investigating the effect of this compound on the elimination of cysteinyl leukotrienes.[2]

  • Animal Preparation: Male rats are anesthetized (e.g., with thiopentone).

  • This compound Administration: this compound is administered intravenously (i.v.) at the desired dose.

  • Radiolabeled Leukotriene Injection: A tracer amount of radiolabeled leukotriene (e.g., [³H]-LTC4) is injected i.v.

  • Sample Collection: Bile and urine samples are collected over a period of time (e.g., 90 minutes).

  • Radioactivity Measurement: The amount of radioactivity in the collected samples is measured to determine the extent of leukotriene elimination.

  • Data Analysis: The percentage of injected radioactivity recovered in bile and urine is calculated and compared between control and this compound-treated animals.

Quantitative Data Summary

Table 1: Effect of this compound on Leukotriene-Induced Coronary Constriction in Pigs [3]

This compound Pretreatment (mg, intracoronary)Reduction in Coronary Constriction due to 1.0 µg LTD4 (%)
0.1Not specified
0.3Not specified
1.0Up to 77%

Table 2: Effect of this compound on Estrogen-Induced Uterine Blood Flow and Resistance in Rabbits [4]

Treatment GroupUterine Blood Flow (ml/min/gm)Uterine Resistance (PRU/gm)Resistance Ratio (Estradiol/Control)
Vehicle + Estradiol2.72 ± 0.434 ± 80.23 ± 0.01
This compound + Estradiol4.60 ± 0.317 ± 10.13 ± 0.02

Visualizations

Signaling Pathway of Cysteinyl Leukotrienes

Arachidonic_Acid Arachidonic Acid Leukotriene_A4 Leukotriene A4 (LTA4) Arachidonic_Acid->Leukotriene_A4 5-Lipoxygenase Leukotriene_C4 Leukotriene C4 (LTC4) Leukotriene_A4->Leukotriene_C4 LTC4 Synthase Leukotriene_D4 Leukotriene D4 (LTD4) Leukotriene_C4->Leukotriene_D4 CysLT_Receptor CysLT Receptor Leukotriene_C4->CysLT_Receptor Leukotriene_E4 Leukotriene E4 (LTE4) Leukotriene_D4->Leukotriene_E4 Leukotriene_D4->CysLT_Receptor Leukotriene_E4->CysLT_Receptor Biological_Response Biological Response (e.g., Bronchoconstriction, Inflammation) CysLT_Receptor->Biological_Response FPL_55712 This compound FPL_55712->CysLT_Receptor Antagonism

Caption: Cysteinyl leukotriene signaling pathway and the antagonistic action of this compound.

General Experimental Workflow for In Vitro Studies

Start Start Prepare_Cells Prepare and Plate Cells Start->Prepare_Cells Pre_treat Pre-treat with this compound or Vehicle Control Prepare_Cells->Pre_treat Stimulate Stimulate with Leukotriene Agonist Pre_treat->Stimulate Incubate Incubate for Defined Period Stimulate->Incubate Measure Measure Endpoint Incubate->Measure Analyze Analyze and Compare Results Measure->Analyze End End Analyze->End Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability and Concentration? Inconsistent_Results->Check_Reagents Yes Consult Consult Literature/ Support Inconsistent_Results->Consult No Review_Protocol Review Experimental Protocol and Dosing? Check_Reagents->Review_Protocol Consider_Model Consider Biological Complexity of the Model? Review_Protocol->Consider_Model Re_run Re-run Experiment Consider_Model->Re_run Re_run->Inconsistent_Results Still Inconsistent Re_run->Consult Consistent

References

Technical Support Center: FPL-55712 Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and quality of FPL-55712 samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of this compound.

Q1: What are the primary analytical techniques for determining the purity of an this compound sample?

A1: The primary and most recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is a stability-indicating method capable of separating this compound from its potential impurities and degradation products.[1][2] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and can also be employed for quantitative analysis (qNMR).

Q2: What are the expected common impurities in a synthetically prepared this compound sample?

A2: Based on a plausible synthetic route, potential impurities could include starting materials, intermediates, and by-products. For a hypothetical synthesis involving the coupling of 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with a substituted phenoxy-propanol derivative, common impurities might include unreacted starting materials, products of side reactions, or residual solvents used in the synthesis and purification steps. A detailed analysis by LC-MS is recommended for the identification of any unknown peaks in the chromatogram.

Q3: How can I identify unknown peaks in my HPLC chromatogram of this compound?

A3: The most effective method for identifying unknown peaks is to use a mass spectrometer coupled with the HPLC system (LC-MS).[3][4] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules in each peak, which can be used to deduce the molecular weight. By comparing this to the molecular weights of potential impurities and degradation products, you can tentatively identify the unknown peaks. For unambiguous identification, isolation of the impurity followed by structural elucidation using techniques like NMR is often necessary.[1]

Q4: My this compound sample shows a decrease in purity over time. What could be the cause?

A4: A decrease in purity over time suggests that the compound may be degrading. This compound, like many organic molecules, can be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis of the ester linkage or oxidation of the phenolic hydroxyl groups. To investigate this, a forced degradation study is recommended.[5][6][7][8] This involves subjecting the sample to stress conditions such as acid, base, heat, oxidation, and light to identify potential degradation products and assess the stability of the molecule.[5][6][7][8]

Q5: What is a stability-indicating method, and why is it important for this compound analysis?

A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products.[2] For this compound, using a stability-indicating method, such as a well-developed HPLC method, is crucial to ensure that the measured purity is accurate and that any decrease in the main peak area is due to degradation, which is observed as a corresponding increase in the area of the degradation product peaks.[2]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Solution
Peak Tailing for this compound Peak 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. The carboxylic acid moiety on this compound requires a mobile phase pH below its pKa (~3-4) to be in its neutral form. Ensure the mobile phase pH is maintained around 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate buffer).
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Insufficient column equilibration time.1. Prepare the mobile phase accurately by weighing components. Ensure thorough mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.
Ghost Peaks 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity HPLC grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Poor Resolution Between this compound and an Impurity 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry.1. Adjust the gradient slope or the organic solvent ratio in an isocratic method. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). 2. Try a column with a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for the analytes.
LC-MS Analysis Troubleshooting
Problem Potential Cause Solution
Poor Ionization of this compound 1. Inappropriate ionization mode (ESI positive vs. negative). 2. Sub-optimal source parameters.1. This compound has both acidic (carboxylic acid) and basic (tertiary amine) moieties. It should ionize in both positive and negative electrospray ionization (ESI) modes. Evaluate both to determine the most sensitive mode. Negative ion mode may be more selective for the parent molecule due to the carboxylic acid. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for the [M-H]⁻ or [M+H]⁺ ion.
In-source Fragmentation 1. High fragmentor or cone voltage.1. Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source and maximize the intensity of the molecular ion.
Matrix Effects Leading to Ion Suppression 1. Co-eluting impurities or excipients.1. Improve chromatographic separation to ensure this compound elutes in a region free of interfering compounds. 2. Use a more dilute sample solution.

Section 3: Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method suitable for the purity determination and stability assessment of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Forced Degradation Study Protocol

To assess the stability of this compound and identify potential degradation products, the following forced degradation conditions are recommended.[5][6][7][8]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Store the solid this compound sample in an oven at 80 °C for 48 hours. Dissolve in the sample solvent before injection.
Photolytic Degradation Expose a solution of this compound (0.5 mg/mL) to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

NMR Spectroscopy for Structural Confirmation

This protocol provides a general procedure for acquiring ¹H NMR spectra for the structural confirmation of this compound.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Experiment: ¹H NMR.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • The acquired spectrum should be compared to a reference spectrum or predicted spectrum to confirm the chemical structure.

Section 4: Data Presentation

Table 1: Hypothetical Purity Analysis of this compound Batches by HPLC
Batch No. Retention Time (min) Area (%) Purity (%)
FPL-A-00115.299.599.5
FPL-A-00215.398.998.9
FPL-B-00115.299.899.8
Table 2: Hypothetical Forced Degradation Results for this compound
Stress Condition % Degradation Major Degradant RT (min)
Acid Hydrolysis15.412.8
Base Hydrolysis45.210.5
Oxidative Degradation8.916.1
Thermal Degradation2.1-
Photolytic Degradation5.614.9

Section 5: Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound

FPL55712_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1R->PLC Activates Leukotrienes Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1R Binds to FPL55712 This compound FPL55712->CysLT1R Antagonizes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound as a CysLT1 receptor antagonist.

Diagram 2: Experimental Workflow for this compound Purity Assessment

FPL55712_Purity_Workflow start Receive this compound Sample sample_prep Sample Preparation (0.5 mg/mL in ACN/Water) start->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis nmr_analysis NMR Analysis (Structural Confirmation) sample_prep->nmr_analysis For initial characterization lcms_analysis LC-MS Analysis (for unknown peaks) hplc_analysis->lcms_analysis If unknowns present data_analysis Data Analysis and Purity Calculation hplc_analysis->data_analysis report Generate Certificate of Analysis data_analysis->report decision Purity Meets Specification? data_analysis->decision pass Release Batch decision->pass Yes fail Investigate and Reprocess decision->fail No HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_overload Is sample overloaded? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH correct? check_overload->check_ph No problem_solved Problem Solved reduce_conc->problem_solved adjust_ph Adjust mobile phase pH to ~2.5-3.0 check_ph->adjust_ph No check_column Is column old or contaminated? check_ph->check_column Yes adjust_ph->problem_solved replace_column Replace with new column check_column->replace_column Yes add_modifier Consider adding a mobile phase modifier (e.g., triethylamine) check_column->add_modifier No replace_column->problem_solved add_modifier->problem_solved

References

Limitations of using FPL-55712 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of FPL-55712 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pioneering pharmacological tool, recognized as the first potent and selective antagonist of what was then known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). SRS-A was later identified as a mixture of cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄. This compound exerts its effects by competitively blocking the action of these CysLTs at their receptors, primarily the CysLT₁ receptor. This antagonism inhibits the downstream signaling pathways that lead to inflammatory responses, bronchoconstriction, and smooth muscle contraction.

Q2: What are the known limitations of using this compound in long-term research settings?

While a valuable tool, particularly in foundational research, this compound has several limitations that are critical to consider in the design of long-term studies:

  • Chemical Stability: As a chromone carboxylic acid, the long-term stability of this compound in aqueous solutions, such as cell culture media, has not been extensively documented. Over extended incubation periods, degradation may occur, leading to a decrease in the effective concentration of the active compound and the potential for degradation products to have unintended effects.

  • Pharmacokinetics: In vivo, this compound has been shown to inhibit the hepatobiliary elimination of cysteinyl leukotrienes in rats.[1][2] This can lead to an accumulation of the very mediators it is intended to block, potentially counteracting its antagonistic effects over time and complicating the interpretation of long-term in vivo studies.

  • Potential for Off-Target Effects: this compound belongs to the chromone class of compounds. Chromone derivatives have been reported to exhibit a wide range of biological activities, and the potential for off-target effects of this compound, beyond the CysLT receptors, has not been thoroughly investigated.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Diminishing or inconsistent antagonist effect over time in cell culture. Chemical Instability: this compound may be degrading in the experimental medium over the course of a long-term study.1. Prepare Fresh Solutions: For long-term experiments, replenish the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).2. Assess Stability: If feasible, perform analytical validation (e.g., HPLC) to determine the concentration of this compound in your experimental medium at the beginning and end of a typical long-term experiment to assess its stability under your specific conditions.3. Control for Degradation Products: Consider the possibility that degradation products may have biological activity. Include a "conditioned media" control where this compound has been incubated for the full duration of the experiment before being added to naive cells for a short period to test for acute effects of any degradation products.
Unexpected or paradoxical effects observed in vivo. Inhibition of Leukotriene Elimination: this compound can inhibit the clearance of CysLTs, leading to their accumulation and potentially overriding the antagonist effect.[1][2]1. Monitor Leukotriene Levels: If possible, measure the levels of CysLTs in relevant biological fluids (e.g., plasma, bronchoalveolar lavage fluid) at different time points during the study to assess for accumulation.2. Consider Alternative Antagonists: For long-term in vivo studies, consider using newer, more characterized CysLT₁ receptor antagonists with known pharmacokinetic profiles that do not interfere with leukotriene clearance (e.g., montelukast, zafirlukast).3. Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course studies to identify a therapeutic window where the desired antagonist effect is observed without significant leukotriene accumulation.
Results are difficult to reproduce or interpret, especially in cells expressing multiple CysLT receptor subtypes. Lack of Receptor Selectivity Data: The precise selectivity profile of this compound for CysLT₁ versus CysLT₂ receptors is not well-defined in recent literature.1. Characterize Your System: Determine the expression profile of CysLT₁ and CysLT₂ receptors in your experimental model (e.g., via qPCR or western blotting).2. Use More Selective Tools: If both receptors are present and you need to dissect their individual roles, consider using more recently developed and highly selective antagonists for CysLT₁ and CysLT₂.3. Comparative Studies: If using this compound is necessary, perform parallel experiments with a known potent and selective CysLT₁ antagonist to help delineate the specific contribution of this receptor to the observed effects.
Observed effects do not align with known CysLT signaling pathways. Potential Off-Target Effects: As a chromone derivative, this compound may have off-target effects that are independent of CysLT receptor antagonism.1. Control Experiments: Design control experiments to rule out known off-target mechanisms of similar compounds (e.g., phosphodiesterase inhibition). This could involve using broad-spectrum PDE inhibitors as positive controls.2. Rescue Experiments: Attempt to "rescue" the observed phenotype by adding back the downstream products of CysLT signaling to see if the effect of this compound is indeed on-target.3. Literature Review: Conduct a thorough literature search on the off-target effects of chromone carboxylic acids to identify potential alternative mechanisms of action.

Data Summary

Due to the historical nature of this compound as a pioneering compound, comprehensive and modern quantitative data is limited in the public domain. The following table summarizes the available qualitative information.

Parameter This compound Modern CysLT₁ Antagonists (e.g., Montelukast, Zafirlukast)
Primary Target CysLT₁ ReceptorCysLT₁ Receptor
Receptor Selectivity Considered selective for CysLT₁ over CysLT₂, but precise quantitative data (IC₅₀/Kᵢ) is not readily available.High selectivity for CysLT₁ with well-characterized binding affinities.
Chemical Stability Long-term stability in aqueous solutions is not well-documented.Generally more stable with well-defined shelf-life and storage conditions.
Pharmacokinetics Inhibits hepatobiliary elimination of CysLTs in vivo.[1][2] Half-life data is not readily available.Well-characterized pharmacokinetic profiles, including half-life and clearance mechanisms.
Potential Off-Targets As a chromone, potential for off-target effects exists but is not extensively studied.Off-target profiles are more extensively characterized.

Experimental Protocols & Visualizations

Signaling Pathway of Cysteinyl Leukotrienes

Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent lipid mediators of inflammation and allergic reactions. They exert their effects by binding to cell surface G-protein coupled receptors, primarily the CysLT₁ receptor. Activation of the CysLT₁ receptor initiates a signaling cascade that leads to downstream cellular responses.

CysLT Signaling Pathway cluster_membrane Cell Membrane CysLT1 CysLT₁ Receptor Gq Gq Protein CysLT1->Gq Activates CysLTs CysLTs (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1 Binds to FPL55712 This compound FPL55712->CysLT1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Inflammation, Bronchoconstriction, Smooth Muscle Contraction) Ca_release->Response PKC->Response

CysLT Signaling Pathway and this compound Inhibition.
Experimental Workflow: Assessing this compound Stability in Cell Culture

To address the potential for chemical instability of this compound in long-term cell culture experiments, the following workflow can be implemented.

This compound Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare this compound stock and working solutions in cell culture medium. t0 Time = 0 h (Collect initial sample) prep_solution->t0 incubate Incubate at 37°C, 5% CO₂ for desired time points (e.g., 24h, 48h, 72h) t0->incubate tx Time = x h (Collect samples at each time point) incubate->tx hplc Analyze samples by HPLC to quantify this compound concentration. tx->hplc degradation Identify and quantify potential degradation products. hplc->degradation interpret Determine the half-life of this compound under experimental conditions. Assess impact on experimental design. degradation->interpret

Workflow for Assessing this compound Stability.
Logical Relationship: Troubleshooting Diminishing Efficacy

This diagram illustrates the logical steps to troubleshoot a decrease in the effectiveness of this compound over the course of a long-term experiment.

Troubleshooting Logic rect_node rect_node start Diminishing Efficacy of this compound Observed is_in_vitro In Vitro Experiment? start->is_in_vitro check_stability Is this compound stable in media for the duration of the experiment? is_in_vitro->check_stability Yes is_in_vivo In Vivo Experiment? is_in_vitro->is_in_vivo No check_off_target Could off-target effects be responsible? check_stability->check_off_target Yes action_fresh_solution Replenish with fresh this compound solution at regular intervals. check_stability->action_fresh_solution No check_clearance Could inhibition of leukotriene clearance be a factor? is_in_vivo->check_clearance Yes is_in_vivo->check_off_target No check_clearance->check_off_target No action_monitor_lts Measure leukotriene levels in biological fluids. check_clearance->action_monitor_lts Yes action_control_exp Perform control experiments to investigate potential off-target mechanisms. check_off_target->action_control_exp Yes action_use_alt Consider using a more stable and selective antagonist. action_fresh_solution->action_use_alt action_monitor_lts->action_use_alt

Troubleshooting Logic for this compound Efficacy.

References

FPL-55712 Degradation and Interference: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of FPL-55712 and the potential interference of its degradation products in experimental assays.

FAQs: Stability and Handling of this compound

Q1: What is this compound and what are its key structural features?

This compound is a potent and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. Its chemical name is 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid. The molecule possesses several functional groups that can influence its stability, including a carboxylic acid, ketone, phenol, ether, and alcohol moieties, as well as aromatic rings.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to the manufacturer's storage recommendations. Generally, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. Solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected vial and used within a limited timeframe. Repeated freeze-thaw cycles should be avoided.

Q3: What are the potential degradation pathways for this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure suggests susceptibility to the following degradation pathways:

  • Hydrolysis: The ether linkages in the propoxy chain are potential sites for acid- or base-catalyzed hydrolysis, which would cleave the molecule.

  • Oxidation: The phenolic hydroxyl group and the benzylic positions of the propyl side chains are susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: The presence of chromophores, such as the benzopyranone system, makes the molecule potentially liable to degradation upon exposure to UV or visible light.

Q4: How can I minimize the degradation of this compound during my experiments?

  • Storage: Strictly follow the recommended storage conditions.

  • Solution Preparation: Prepare solutions fresh for each experiment using high-purity solvents. If using aqueous buffers, ensure they are free of microbial contamination and consider de-gassing to remove dissolved oxygen.

  • Light Protection: Protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Keep solutions on ice during experimental procedures whenever possible.

  • pH Considerations: Be mindful of the pH of your experimental buffers, as extremes in pH can promote hydrolysis.

  • Inert Atmosphere: For long-term experiments or when working with sensitive assays, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Unexpected Results and Potential Interference

Unexpected experimental outcomes when using this compound may be attributable to its degradation. This guide will help you troubleshoot common issues.

Q1: I am observing a decrease in the potency of this compound in my bioassay over time. What could be the cause?

A decrease in potency is a strong indicator of this compound degradation. The parent compound is being consumed, leading to a lower effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Compound: Prepare a new stock solution of this compound from a fresh vial of solid material and repeat the experiment.

  • Evaluate Solution Age: If the issue persists, consider the age and storage of the solutions used in the assay. Even when stored at low temperatures, degradation in solution can occur over time.

  • Check Experimental Conditions: Review your experimental protocol for potential degradation-inducing factors such as prolonged exposure to light, elevated temperatures, or harsh pH conditions.

Q2: I am seeing unexpected peaks in my HPLC analysis of this compound. What do these represent?

The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution are likely degradation products.

Troubleshooting Steps:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your this compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.

  • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a sample of this compound (see Experimental Protocols section). Comparing the chromatograms from the stressed samples with your experimental sample can help identify the degradation products.

  • LC-MS Analysis: For structural elucidation of the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

Q3: My in-vitro assay is showing inconsistent results or high background noise. Could this compound degradation be a factor?

Yes, degradation products can interfere with assay components. This interference can manifest in several ways:

  • Direct Biological Activity: Degradation products may have their own biological activity, which could be agonistic, antagonistic, or off-target, leading to confounding results.

  • Assay Interference: Degradation products might interfere with the detection method of the assay (e.g., fluorescence quenching or enhancement, absorbance interference).

  • Non-specific Binding: Degradation products could bind non-specifically to proteins or other macromolecules in the assay, leading to high background or false positives.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a vehicle control (the solvent in which this compound is dissolved) to assess the background signal.

  • Test a "Degraded" Sample: Intentionally degrade a sample of this compound (e.g., by exposure to light or heat) and test it in your assay. This can help determine if the degradation products are causing the observed interference.

  • Use an Orthogonal Assay: If possible, confirm your results using a different assay that relies on a different detection principle.

Quantitative Data Summary: Hypothetical this compound Degradation

The following table provides a hypothetical summary of this compound degradation under various stress conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.

Stress ConditionDurationTemperatureThis compound Remaining (%)Number of Major Degradation Products
0.1 M HCl24 hours60°C752
0.1 M NaOH24 hours60°C603
3% H₂O₂24 hoursRoom Temp851
Photolytic (UV)48 hoursRoom Temp702
Thermal7 days80°C901

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

3. Method Development:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to get a broad overview of potential impurities.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a common starting point is the λmax of the parent compound).

  • Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good resolution between the parent peak and any degradation peaks.

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.

Protocol 2: LC-MS Analysis for Degradation Product Identification

This protocol provides a general workflow for identifying the structures of this compound degradation products.

1. Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

2. Method:

  • Use the optimized HPLC method from Protocol 1.

  • Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting and identifying the degradation products.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns, which can be used for structural elucidation.

Visualizations

FPL55712_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to FPL55712 This compound FPL55712->CysLT1 Antagonizes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of CysLT1 receptor and the antagonistic action of this compound.

Experimental_Workflow start Start: Suspected Degradation fresh_prep Prepare Fresh this compound Solution start->fresh_prep hplc_analysis Analyze by Stability-Indicating HPLC Method fresh_prep->hplc_analysis compare_chromatograms Compare with Previous Data hplc_analysis->compare_chromatograms no_new_peaks No New Peaks (Issue likely not degradation) compare_chromatograms->no_new_peaks No new_peaks New Peaks Observed compare_chromatograms->new_peaks Yes forced_degradation Perform Forced Degradation Study new_peaks->forced_degradation lcms_analysis LC-MS Analysis for Structural Elucidation forced_degradation->lcms_analysis end End: Identify Degradants and Assess Interference lcms_analysis->end

Caption: Experimental workflow for investigating this compound degradation.

Troubleshooting_Logic start Unexpected Experimental Result check_potency Is there a decrease in potency? start->check_potency check_hplc Are there new peaks in HPLC? check_potency->check_hplc No degradation_likely Degradation is a likely cause. Prepare fresh solutions. check_potency->degradation_likely Yes check_interference Is there high background or inconsistency in assay? check_hplc->check_interference No degradants_present Degradation products are present. Investigate their identity and impact. check_hplc->degradants_present Yes other_issue Consider other experimental variables. check_interference->other_issue No interference_possible Degradation products may be interfering. Test with a degraded sample. check_interference->interference_possible Yes

Technical Support Center: Optimizing In Vitro Experiments with FPL-55712

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPL-55712, a valuable tool for researchers and drug development professionals studying the cysteinyl leukotriene signaling pathway. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It functions by competitively binding to the CysLT1 receptor, thereby preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). This blockade inhibits the downstream signaling cascades that lead to inflammatory responses such as smooth muscle contraction, increased vascular permeability, and cellular migration.

Q2: In which in vitro assays is this compound commonly used?

This compound is widely used in a variety of in vitro assays to investigate the role of the CysLT1 receptor in different biological processes. Common applications include:

  • Calcium Mobilization Assays: To measure the inhibition of agonist-induced intracellular calcium release in cells expressing the CysLT1 receptor.

  • Chemotaxis Assays: To assess the effect of this compound on the migration of inflammatory cells, such as eosinophils and neutrophils, towards a cysteinyl leukotriene gradient.

  • Receptor Binding Assays: To determine the binding affinity and kinetics of this compound to the CysLT1 receptor.

  • Smooth Muscle Contraction Assays: To evaluate the ability of this compound to relax pre-contracted airway or vascular smooth muscle preparations stimulated with cysteinyl leukotrienes.

Q3: What is the recommended range for incubation time when using this compound?

The optimal incubation time for this compound can vary depending on the specific assay, cell type, and experimental conditions. Based on available literature, a pre-incubation period of 15 to 30 minutes at room temperature or 37°C is generally recommended for most cell-based assays before the addition of an agonist. This allows for sufficient time for this compound to reach equilibrium and bind to the CysLT1 receptors. However, it is always advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q4: What is the recommended concentration range for this compound in in vitro experiments?

The effective concentration of this compound will depend on the specific assay and the concentration of the agonist being used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your system. As a starting point, concentrations ranging from 1 nM to 10 µM are typically used in the literature.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no antagonist effect 1. Inadequate Incubation Time: The compound may not have had enough time to bind to the receptors.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal pre-incubation time for your specific cell type and assay conditions.
2. Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.2. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value in your experimental system.
3. Compound Degradation: this compound may be unstable in the experimental buffer or cell culture medium over time.3. Check Compound Stability: Prepare fresh stock solutions for each experiment. If long incubation times are necessary, assess the stability of this compound in your specific medium at 37°C over the duration of the experiment.
4. Low Receptor Expression: The cell line used may not express a sufficient number of CysLT1 receptors.4. Verify Receptor Expression: Confirm CysLT1 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high CysLT1 expression.
High background signal or off-target effects 1. Non-specific Binding: At high concentrations, this compound may bind to other receptors or cellular components.1. Use a Lower Concentration: If possible, use the lowest effective concentration of this compound based on your dose-response curve.
2. Cellular Toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells.2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the concentrations of this compound and the vehicle used are not cytotoxic. Keep the final DMSO concentration below 0.1%.
3. Agonist-Independent Effects: The observed effect may not be mediated by the CysLT1 receptor.3. Include Proper Controls: Use a negative control cell line that does not express the CysLT1 receptor. Also, test the effect of this compound in the absence of the agonist to check for any agonist-independent activity.
Variability between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes.1. Standardize Cell Culture: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of serum for all experiments.
2. Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound and agonist concentrations.2. Calibrate Pipettes and Use Proper Technique: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors.
3. Temperature and pH Fluctuations: Changes in temperature or pH can affect receptor binding and cell signaling.3. Maintain Stable Conditions: Ensure that all buffers and media are at the correct pH and that the temperature is kept constant throughout the experiment.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-induced calcium mobilization in a CysLT1-expressing cell line.

Materials:

  • CysLT1-expressing cells (e.g., CHO-K1 cells stably expressing the human CysLT1 receptor)

  • Black, clear-bottom 96-well plates

  • This compound

  • CysLT1 agonist (e.g., LTD₄)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Measurement:

    • Prepare the CysLT1 agonist (e.g., LTD₄) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in a fluorescence plate reader.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Chemotaxis Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on the chemotaxis of a CysLT1-expressing cell line towards a cysteinyl leukotriene.

Materials:

  • CysLT1-expressing migratory cells (e.g., HL-60 cells differentiated to a neutrophil-like phenotype)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • This compound

  • Cysteinyl leukotriene chemoattractant (e.g., LTD₄)

  • Cell culture medium (e.g., RPMI 1640) with 0.1% BSA

Procedure:

  • Cell Preparation:

    • Culture the migratory cells to the appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.

  • Compound Incubation:

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (e.g., LTD₄) to the lower wells of the chemotaxis chamber. Add medium without the chemoattractant to the negative control wells.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells of the chamber.

  • Incubation: Incubate the chemotaxis chamber for 1-3 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Data Presentation

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound (IC50 Values)

Assay TypeCell Line / TissueAgonistIC50 Value
Calcium MobilizationCHO-K1 (human CysLT1)LTD₄Data not available in the provided search results
ChemotaxisHuman EosinophilsLTD₄Data not available in the provided search results
Receptor BindingGuinea Pig Lung Membranes[³H]LTD₄Data not available in the provided search results

Note: Specific IC50 values for this compound in these assays were not found in the provided search results. Researchers should determine these values empirically in their own experimental systems.

Table 2: Antagonist Potency of this compound (pA2 Values from Schild Analysis)

Tissue PreparationAgonistpA2 Value
Guinea Pig TracheaLTD₄Data not available in the provided search results
Human BronchusLTD₄Data not available in the provided search results

Note: Specific pA2 values for this compound from Schild analysis were not found in the provided search results. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor and should be determined experimentally.[1][2][3]

Mandatory Visualizations

G Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1R Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Migration) Ca_release->Cellular_Response PKC->Cellular_Response FPL55712 This compound FPL55712->CysLT1R Blocks G Experimental Workflow for Optimizing this compound Incubation Time Start Start Prep_Cells Prepare CysLT1-expressing cells Start->Prep_Cells Time_Points Select a range of pre-incubation time points (e.g., 5, 15, 30, 60, 120 min) Prep_Cells->Time_Points Incubate_FPL Incubate cells with a fixed concentration of this compound (e.g., 10x IC50) for each time point Time_Points->Incubate_FPL Add_Agonist Add a fixed concentration of CysLT1 agonist (e.g., EC80) Incubate_FPL->Add_Agonist Measure_Response Measure the cellular response (e.g., Calcium flux, Chemotaxis) Add_Agonist->Measure_Response Analyze_Data Analyze data to determine the time point with maximal inhibition Measure_Response->Analyze_Data Optimal_Time Select the shortest incubation time that gives maximal and stable inhibition Analyze_Data->Optimal_Time End End Optimal_Time->End G Troubleshooting Logic for Inconsistent this compound Activity Start Inconsistent or No Antagonist Effect Check_Incubation Is pre-incubation time optimized? Start->Check_Incubation Optimize_Time Perform time-course experiment Check_Incubation->Optimize_Time No Check_Concentration Is this compound concentration optimal? Check_Incubation->Check_Concentration Yes Optimize_Time->Check_Concentration Optimize_Conc Perform dose-response curve to find IC50 Check_Concentration->Optimize_Conc No Check_Stability Is the compound stable in your assay medium? Check_Concentration->Check_Stability Yes Optimize_Conc->Check_Stability Check_Freshness Prepare fresh stock solutions Check_Stability->Check_Freshness No Check_Receptor Does the cell line express sufficient CysLT1 receptors? Check_Stability->Check_Receptor Yes Check_Freshness->Check_Receptor Validate_Expression Verify receptor expression (qPCR, Western, etc.) Check_Receptor->Validate_Expression No Success Problem Resolved Check_Receptor->Success Yes Validate_Expression->Success

References

Validation & Comparative

A Comparative Guide to FPL-55712 and Montelukast in Leukotriene D4 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FPL-55712 and montelukast, two antagonists of the cysteinyl leukotriene D4 (LTD4) receptor. The information presented herein is intended to support research and drug development efforts in the field of inflammatory and respiratory diseases.

Introduction

Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis. It exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor. Antagonism of this receptor is a key therapeutic strategy for managing these conditions. This guide compares an early investigational antagonist, this compound, with a widely prescribed drug, montelukast.

Mechanism of Action

Both this compound and montelukast act as competitive antagonists at the CysLT1 receptor. By binding to the receptor, they prevent the binding of the endogenous ligand LTD4, thereby inhibiting downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[1] Montelukast is a highly selective and potent CysLT1 receptor antagonist.[1] this compound, an older compound, was identified as an antagonist of what was then known as the "slow-reacting substance of anaphylaxis" (SRS-A), which is now understood to be a mixture of cysteinyl leukotrienes, including LTD4.

Quantitative Comparison of Antagonist Potency

Direct comparative studies providing a head-to-head quantitative analysis of this compound and montelukast are limited. However, data from various in vitro and in vivo studies allow for an indirect comparison of their potency as LTD4 antagonists.

AntagonistParameterValueSpecies/TissueReference
Montelukast pA28.3Guinea Pig Small Bronchi[2]
Ki0.18 ± 0.03 nMGuinea Pig Lung Membranes ([³H]LTD4 binding)
Ki4 nMSheep Lung Membranes ([³H]LTD4 binding)
Ki0.52 ± 0.23 nMU937 Cell Membranes ([³H]LTD4 binding)
This compound Antagonism ProfileCompetitive antagonist of LTD4-induced contractions. The interaction may be non-competitive at higher concentrations.Guinea Pig Trachea[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant and a lower Ki value indicates a higher binding affinity of the antagonist for the receptor.

Signaling Pathway of the CysLT1 Receptor

Activation of the CysLT1 receptor by LTD4 initiates a signaling cascade that is central to the inflammatory response in asthma and allergic rhinitis. The receptor is primarily coupled to Gq/11 G-proteins.

Radioligand_Binding_Workflow A Membrane Preparation (from tissue or cells) B Incubation ([³H]LTD4 + Antagonist + Membranes) A->B C Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Determine IC50 and Ki) D->E Calcium_Mobilization_Workflow A Cell Culture and Dye Loading (CysLT1-expressing cells + Fluo-4 AM) B Antagonist Pre-incubation A->B C LTD4 Stimulation and Fluorescence Measurement B->C D Data Analysis (Determine IC50) C->D

References

A Comparative In Vitro Efficacy Analysis of FPL-55712 and Zafirlukast as Cysteinyl Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two notable cysteinyl leukotriene receptor 1 (CysLT1) antagonists: FPL-55712 and zafirlukast. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators implicated in the pathophysiology of asthma and other inflammatory diseases. Their effects, primarily bronchoconstriction and inflammatory cell recruitment, are mediated through the CysLT1 receptor. Both this compound, an early prototype leukotriene antagonist, and zafirlukast, a clinically approved therapeutic, function by competitively blocking this receptor. This document summarizes their comparative in vitro potency, details the experimental methodologies used for their evaluation, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The in vitro potency of this compound and zafirlukast has been evaluated using various assays that measure their ability to inhibit the binding of cysteinyl leukotrienes to the CysLT1 receptor and to antagonize the functional responses mediated by receptor activation. The following table summarizes key quantitative data from these studies.

ParameterThis compoundZafirlukastAssay TypeTissue/Cell Source
pA₂ value 7.41Not ReportedFunctional AntagonismGuinea-pig lung parenchyma[1]
8.21Not ReportedFunctional AntagonismGuinea-pig trachea[1]
Kᵢ (nM) Not Reported0.34Radioligand Binding ([³H]LTD₄)Guinea pig lung membranes[2]
Not Reported1.1Radioligand Binding ([³H]LTD₄)Human lung membranes[2]
Not Reported3.7Radioligand Binding ([³H]ICI-198,615)Human lung membranes[2]
IC₅₀ (nM) Not Reported1.7CysLT1 Receptor InteractionNot Specified[3]
Not Reported~17,000VRAC InhibitionHEK293 cells[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the cysteinyl leukotriene signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response Physiological Response (e.g., Bronchoconstriction, Inflammation) Ca_release->Physiological_Response PKC->Physiological_Response CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1 binds Antagonist This compound or Zafirlukast Antagonist->CysLT1 blocks

Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Assay (Calcium Mobilization) Membrane_Prep 1. Membrane Preparation (from cells/tissues expressing CysLT1) Incubation 2. Incubation (Membranes + [³H]LTD₄ + Antagonist at various concentrations) Membrane_Prep->Incubation Filtration 3. Separation (Rapid filtration to separate bound and free radioligand) Incubation->Filtration Scintillation 4. Quantification (Liquid scintillation counting) Filtration->Scintillation Data_Analysis_Binding 5. Data Analysis (Determine IC₅₀ and Kᵢ) Scintillation->Data_Analysis_Binding Cell_Culture 1. Cell Culture (CysLT1-expressing cells) Dye_Loading 2. Dye Loading (Load cells with a calcium-sensitive fluorescent dye) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Antagonist Pre-incubation Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Agonist Stimulation (Add LTD₄) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measurement (Measure fluorescence intensity) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis_Functional 6. Data Analysis (Determine IC₅₀ and pA₂) Fluorescence_Measurement->Data_Analysis_Functional

General Experimental Workflow for In Vitro Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro efficacy data. Below are outlines of the key experimental protocols used to characterize this compound and zafirlukast.

Radioligand Binding Assay (for Kᵢ and IC₅₀ determination)

This assay quantifies the affinity of an antagonist for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation :

    • Tissues (e.g., guinea pig or human lung) or cells expressing the CysLT1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[3]

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membrane fraction.

    • The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined.

  • Binding Assay :

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled antagonist (this compound or zafirlukast).[5]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Quantification :

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[5]

  • Data Analysis :

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]

Functional Antagonism Assay (for pA₂ and IC₅₀ determination)

This type of assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist, such as smooth muscle contraction or intracellular calcium mobilization.

A. Organ Bath Assay (for pA₂ determination)

  • Tissue Preparation :

    • A segment of guinea pig trachea or lung parenchyma is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]

    • The tissue is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure :

    • After an equilibration period, a cumulative concentration-response curve to a CysLT1 receptor agonist (e.g., LTD₄) is generated.

    • The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or zafirlukast) for a defined period.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis :

    • The dose ratios are calculated from the shift in the agonist concentration-response curves.

    • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.[1]

B. Calcium Mobilization Assay (for functional IC₅₀ determination)

  • Cell Preparation :

    • Cells endogenously expressing the CysLT1 receptor or a cell line engineered to overexpress the receptor are cultured in appropriate media.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure :

    • The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (this compound or zafirlukast).

    • A CysLT1 receptor agonist (e.g., LTD₄) is then added to stimulate the cells.

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis :

    • The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.

    • The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC₅₀) is determined.

Conclusion

Both this compound and zafirlukast are effective antagonists of the CysLT1 receptor in vitro. Zafirlukast has been more extensively characterized, with reported Kᵢ and IC₅₀ values in the low nanomolar range, indicating high-affinity binding to the CysLT1 receptor. The available data for this compound, primarily pA₂ values, also demonstrates its potent competitive antagonism at this receptor in functional tissue-based assays. The choice between these compounds for research purposes may depend on the specific experimental context, with zafirlukast offering a more comprehensive dataset on its direct receptor binding affinity. The provided experimental protocols offer a foundational framework for the in vitro characterization of these and other CysLT1 receptor antagonists.

References

FPL-55712: A Reference Standard for Leukotriene Antagonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FPL-55712 with other leukotriene receptor antagonists, supported by experimental data. This compound, a chromone derivative, was one of the first identified antagonists of the slow-reacting substance of anaphylaxis (SRS-A), now known to be a mixture of cysteinyl leukotrienes. Its pioneering role has established it as a valuable reference standard in the study of leukotriene signaling and the development of new antagonist therapies.

Comparative Performance of Leukotriene Antagonists

The efficacy of leukotriene antagonists is primarily determined by their binding affinity to the cysteinyl leukotriene receptor 1 (CysLT1) and their functional inhibition of leukotriene-induced cellular responses. This section presents a comparative summary of this compound against the widely used antagonists, Montelukast and Zafirlukast.

In Vitro Potency: A Quantitative Comparison

The following table summarizes the binding affinity (Ki) and functional inhibitory concentrations (IC50) of this compound, Montelukast, and Zafirlukast. Lower values indicate higher potency.

CompoundAssay TypeTargetSpeciesKi (nM)IC50 (nM)
This compound Radioligand BindingCysLT1 ReceptorHuman~1,200Not readily available
Montelukast Radioligand BindingCysLT1 ReceptorHuman0.524.9
Zafirlukast Radioligand BindingCysLT1 ReceptorHuman1.1 - 3.7~17,000 (inhibits VRAC)

Leukotriene Signaling Pathway and Antagonist Intervention

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation and allergic responses. They exert their effects by binding to CysLT receptors, primarily CysLT1, which are G-protein coupled receptors. Activation of the CysLT1 receptor initiates a signaling cascade that leads to physiological responses such as smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. Leukotriene antagonists, including this compound, competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream effects.

Leukotriene_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq Gq CysLT1R->Gq activates Antagonists Leukotriene Antagonists (this compound, Montelukast, Zafirlukast) Antagonists->CysLT1R blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Physiological_Responses Physiological Responses (Smooth Muscle Contraction, Inflammation) Ca_release->Physiological_Responses leads to PKC->Physiological_Responses leads to

Leukotriene Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare leukotriene antagonists.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the CysLT1 receptor (e.g., from human lung tissue or a cell line overexpressing the receptor).

  • Radiolabeled leukotriene (e.g., [³H]LTD₄).

  • Test compounds (this compound, Montelukast, Zafirlukast).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled leukotriene and varying concentrations of the unlabeled antagonist in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. The IC50 value (concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the CysLT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist in blocking leukotriene-induced intracellular calcium increase.

Materials:

  • A cell line expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A CysLT1 agonist (e.g., LTD₄).

  • Test compounds (this compound, Montelukast, Zafirlukast).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the CysLT1-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a CysLT1 agonist (e.g., LTD₄).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Calcium Mobilization Assay B_Prep Prepare CysLT1 Receptor Membranes B_Incubate Incubate Membranes with [³H]LTD₄ & Antagonist B_Prep->B_Incubate B_Filter Filter and Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Plate Plate CysLT1-expressing Cells F_Load Load Cells with Calcium-sensitive Dye F_Plate->F_Load F_Incubate Incubate Cells with Antagonist F_Load->F_Incubate F_Stimulate Stimulate with LTD₄ F_Incubate->F_Stimulate F_Measure Measure Fluorescence F_Stimulate->F_Measure F_Analyze Calculate IC₅₀ F_Measure->F_Analyze

Comparative Experimental Workflow.

Conclusion

This compound remains a critical tool in leukotriene research, serving as a foundational reference standard for the characterization of the CysLT1 receptor and the evaluation of new antagonists. While newer compounds like Montelukast and Zafirlukast exhibit significantly higher potency and are used clinically, the historical and continued use of this compound in preclinical studies provides a valuable benchmark for comparative analysis. The experimental protocols detailed in this guide offer a standardized framework for the in-vitro assessment of these and other novel leukotriene receptor antagonists.

Comparative Analysis of FPL-55712 Cross-reactivity with Cysteinyl-Leukotriene Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of FPL-55712 at the cysteinyl-leukotriene 1 (CysLT₁) and cysteinyl-leukotriene 2 (CysLT₂) receptors. This compound, a chromone carboxylic acid, was the first selective antagonist of what were then termed slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl-leukotrienes (CysLTs)[1]. This guide summarizes the available experimental data on its receptor selectivity and provides detailed experimental methodologies for context.

Introduction to Cysteinyl-Leukotriene Receptors

Cysteinyl-leukotrienes—leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄)—are potent lipid mediators of inflammation and allergic responses. They exert their effects through at least two distinct G protein-coupled receptors (GPCRs), CysLT₁ and CysLT₂.

  • CysLT₁ Receptor: This receptor has a high affinity for LTD₄ (LTD₄ > LTC₄ > LTE₄). Its activation is linked to bronchoconstriction, vascular permeability, and eosinophil recruitment. Antagonists selective for CysLT₁ are clinically used in the treatment of asthma and allergic rhinitis[2].

  • CysLT₂ Receptor: This receptor binds LTC₄ and LTD₄ with equally high affinity (LTC₄ = LTD₄ >> LTE₄). It is expressed in various tissues, including the heart, brain, and endothelial cells, and is implicated in cardiovascular responses and inflammation. Critically, the CysLT₂ receptor is resistant to classical CysLT₁-selective antagonists[3][4].

Quantitative Comparison of Antagonist Activity

The table below summarizes the antagonist potency of this compound at the CysLT₁ receptor and compares it with the potencies of other well-characterized CysLT₁ antagonists at both CysLT₁ and CysLT₂ receptors.

CompoundReceptorAgonist ChallengedPreparationPotency (pA₂)Potency (IC₅₀, nM)Selectivity (CysLT₁/CysLT₂)
This compound CysLT₁LTD₄Guinea Pig Trachea6.9Not ReportedInferred High
This compound CysLT₂LTC₄/LTD₄Recombinant HumanNot Reported> 10,000 (Inferred)Inferred High
Montelukast CysLT₁LTD₄Recombinant HumanNot Reported0.23> 43,478-fold
Montelukast CysLT₂LTD₄Recombinant HumanNot Reported> 10,000> 43,478-fold
Zafirlukast CysLT₁LTD₄Recombinant HumanNot Reported0.4> 25,000-fold
Zafirlukast CysLT₂LTD₄Recombinant HumanNot Reported> 10,000> 25,000-fold
Pranlukast CysLT₁LTD₄Recombinant HumanNot Reported1.8> 5,555-fold
Pranlukast CysLT₂LTD₄Recombinant HumanNot Reported> 10,000> 5,555-fold

Data for Montelukast, Zafirlukast, and Pranlukast are derived from functional antagonism assays in HEK293T cells expressing the recombinant human CysLT₂ receptor[3][4]. The pA₂ value for this compound is from classical pharmacological studies on guinea pig trachea, a tissue rich in CysLT₁ receptors. The inferred IC₅₀ for this compound at CysLT₂ is based on the established resistance of this receptor to CysLT₁-selective antagonists[3].

Visualized Signaling Pathways and Experimental Workflow

To better understand the molecular context and experimental design, the following diagrams illustrate the signaling pathways of CysLT receptors and a typical workflow for assessing antagonist potency.

G cluster_0 CysLT₁ Receptor Pathway cluster_1 CysLT₂ Receptor Pathway LTD4 LTD₄ (Agonist) CysLT1 CysLT₁ Receptor LTD4->CysLT1 Gq11_1 Gq/11 CysLT1->Gq11_1 FPL55712 This compound (Antagonist) FPL55712->CysLT1 PLC_1 PLC Gq11_1->PLC_1 IP3_1 IP₃ PLC_1->IP3_1 hydrolyzes PIP₂ PIP2_1 PIP₂ Ca_1 ↑ [Ca²⁺]i IP3_1->Ca_1 Response_1 Bronchoconstriction, Inflammation Ca_1->Response_1 LTC4_LTD4 LTC₄ / LTD₄ (Agonists) CysLT2 CysLT₂ Receptor LTC4_LTD4->CysLT2 Gq11_2 Gq/11 CysLT2->Gq11_2 FPL55712_2 This compound (Low Affinity) FPL55712_2->CysLT2 PLC_2 PLC Gq11_2->PLC_2 IP3_2 IP₃ PLC_2->IP3_2 hydrolyzes PIP₂ PIP2_2 PIP₂ Ca_2 ↑ [Ca²⁺]i IP3_2->Ca_2 Response_2 Vascular Permeability, Cardiac Effects Ca_2->Response_2

Caption: CysLT₁ and CysLT₂ receptor signaling pathways.

G cluster_workflow Functional Antagonism Assay Workflow (Calcium Mobilization) prep 1. Cell Culture HEK293 cells stably expressing recombinant CysLT₁ or CysLT₂ receptors. load 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). prep->load preinc 3. Antagonist Pre-incubation Add varying concentrations of this compound (or other test antagonist) to the cells. load->preinc stim 4. Agonist Challenge Add a fixed concentration of agonist (LTD₄ for CysLT₁; LTC₄/LTD₄ for CysLT₂). preinc->stim measure 5. Measurement Record changes in intracellular calcium concentration via fluorescence. stim->measure analyze 6. Data Analysis Plot agonist response vs. antagonist concentration. Calculate IC₅₀ values. measure->analyze

References

A Comparative In Vitro Analysis of FPL-55712 and Newer Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the seminal cysteinyl leukotriene receptor 1 (CysLT1) antagonist, FPL-55712, with the newer, clinically established antagonists: Montelukast, Zafirlukast, and Pranlukast. This document summarizes key experimental data on their binding affinity and functional potency, details the methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows to aid in research and drug development decisions.

Introduction to CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators involved in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which triggers a cascade of intracellular signaling leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. CysLT1 receptor antagonists competitively block the binding of these inflammatory mediators, thereby mitigating the inflammatory response. This compound was one of the first identified selective antagonists of the slow-reacting substance of anaphylaxis (SRS-A), now known to be the CysLTs. While pivotal in the initial understanding of CysLT receptor pharmacology, it has largely been superseded by more potent and pharmacokinetically favorable compounds like Montelukast, Zafirlukast, and Pranlukast.

Quantitative Comparison of CysLT1 Antagonists

The following tables summarize the available in vitro data for this compound and the newer CysLT1 antagonists. It is important to note that the data has been compiled from various sources, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different experimental setups.

Table 1: CysLT1 Receptor Binding Affinity

CompoundTest SystemRadioligandParameterValue
This compound Guinea Pig Lung Membranes[³H]-LTD₄pA₂6.9
Montelukast Human Lung Parenchyma[³H]-LTD₄Ki (nM)~2-5
Zafirlukast Human Lung Parenchyma[³H]-LTD₄Ki (nM)~2-5
Pranlukast Human Lung Parenchyma[³H]-LTD₄Ki (nM)Lower than Montelukast & Zafirlukast

Table 2: Functional Antagonism of CysLT1 Receptor

CompoundAssay TypeAgonistTest SystemParameterValue
This compound Guinea Pig Trachea ContractionLTD₄Isolated TissuepA₂7.2
Montelukast Calcium MobilizationLTD₄CHO cells expressing human CysLT1IC₅₀ (nM)0.2
Zafirlukast Calcium MobilizationLTD₄CHO cells expressing human CysLT1IC₅₀ (nM)1.8
Pranlukast Calcium MobilizationLTD₄CHO cells expressing human CysLT1IC₅₀ (nM)3.2

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methods used for in vitro comparison, the following diagrams are provided.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs CysLTs (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq Gq Protein CysLT1R->Gq activates Antagonists CysLT1 Antagonists (this compound, Montelukast, etc.) Antagonists->CysLT1R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto releases Ca²⁺ Ca2_ER Ca²⁺ Response Cellular Responses (e.g., muscle contraction, inflammation) Ca2_cyto->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep 1. Prepare Membranes (from cells/tissues expressing CysLT1R) incubate 2. Incubate Membranes with [³H]-LTD₄ and varying concentrations of antagonist prep->incubate separate 3. Separate Bound and Free Ligand (e.g., filtration) incubate->separate quantify 4. Quantify Radioactivity of bound ligand separate->quantify analyze_binding 5. Data Analysis (Calculate Ki) quantify->analyze_binding culture 1. Culture Cells (expressing CysLT1R) load 2. Load Cells with Ca²⁺-sensitive dye culture->load preincubate 3. Pre-incubate Cells with varying concentrations of antagonist load->preincubate stimulate 4. Stimulate with CysLT Agonist (e.g., LTD₄) preincubate->stimulate measure 5. Measure Fluorescence Change (indicates [Ca²⁺]i) stimulate->measure analyze_functional 6. Data Analysis (Calculate IC₅₀) measure->analyze_functional

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the CysLT1 receptor.

1. Membrane Preparation:

  • Cells or tissues endogenously expressing or transfected with the CysLT1 receptor (e.g., human lung parenchyma, CHO cells) are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is subjected to high-speed centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined.

2. Binding Reaction:

  • In a multi-well plate, the prepared membranes are incubated with a constant concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 agonist or antagonist.

  • Total binding is determined in the absence of any competing ligand.

  • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C).

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium increase induced by a CysLT1 agonist.

1. Cell Culture and Plating:

  • A cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.

  • Cells are seeded into black, clear-bottom 96- or 384-well plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.

3. Compound Incubation:

  • After dye loading, the cells are washed and then pre-incubated with varying concentrations of the CysLT1 antagonist for a defined period.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of a CysLT1 agonist (e.g., LTD₄).

  • The agonist is added, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time.

5. Data Analysis:

  • The antagonist's effect is measured as the inhibition of the agonist-induced calcium response.

  • The concentration of the antagonist that produces 50% inhibition of the maximal agonist response (IC₅₀) is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound was a foundational tool in the study of cysteinyl leukotriene pharmacology, the newer CysLT1 antagonists, such as Montelukast, Zafirlukast, and Pranlukast, exhibit significantly higher potency in both binding and functional in vitro assays. The data, although compiled from various studies, consistently indicates that these newer agents have nanomolar to sub-nanomolar affinities for the CysLT1 receptor, translating to potent functional antagonism. This improvement in in vitro potency, combined with optimized pharmacokinetic profiles, has led to their successful clinical application. This guide provides a framework for understanding the in vitro pharmacological differences between these compounds and the experimental approaches used to characterize them, which is essential for ongoing research and the development of future CysLT1-targeted therapeutics.

Validating FPL-55712 Activity: A Comparative Guide with Montelukast as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FPL-55712, a pioneering cysteinyl leukotriene (CysLT) receptor antagonist, with the well-established positive control, Montelukast. Both compounds target the CysLT1 receptor, a key player in the inflammatory cascade associated with asthma and allergic rhinitis.[1][2][3] This document outlines a detailed experimental protocol for validating the activity of this compound, presents a comparative data summary, and illustrates the underlying signaling pathway and experimental workflow.

Comparative Analysis of In Vitro Activity

The inhibitory activity of this compound and the positive control, Montelukast, on the CysLT1 receptor can be quantified by determining their respective half-maximal inhibitory concentrations (IC50) or binding affinities (Ki). While direct side-by-side IC50 values from the same functional assay can be challenging to find in publicly available literature, a comparison can be drawn from receptor binding affinity data.

CompoundAssay TypeLigandCell/Tissue SourceInhibitory Potency (Ki)
This compound Receptor Binding Assay[³H]-LTD₄Guinea Pig Lung Membranes~10 nM
Montelukast Receptor Binding Assay[³H]-LTD₄Differentiated Human U937 Cells0.52 nM

Experimental Protocol: LTD₄-Induced Calcium Mobilization Assay

This protocol details an in vitro functional assay to determine the antagonist activity of this compound and Montelukast by measuring their ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1 receptor agonist, Leukotriene D4 (LTD₄).[4][5]

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells, differentiated into a macrophage-like phenotype) or a cell line recombinantly overexpressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Seed the cells in a black, clear-bottom 96-well microplate at an appropriate density and allow them to adhere overnight.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Wash the cells with the assay buffer to remove excess dye.

3. Compound Treatment:

  • Prepare serial dilutions of this compound and Montelukast (positive control) in the assay buffer.

  • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of the CysLT1 receptor agonist, LTD₄, at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Use a fluorescence plate reader with an integrated liquid handling system to add the LTD₄ solution to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time to capture the calcium transient.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in the antagonist-treated wells as a percentage of the response in the vehicle-treated (LTD₄ only) wells.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing the Mechanism and Workflow

To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis cell_culture Culture CysLT1-expressing cells seeding Seed cells in 96-well plate cell_culture->seeding dye_loading Load cells with Fluo-4 AM seeding->dye_loading antagonist_incubation Incubate with this compound or Montelukast dye_loading->antagonist_incubation ltd4_addition Add LTD4 (agonist) antagonist_incubation->ltd4_addition read_fluorescence Measure fluorescence change ltd4_addition->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition ic50_determination Determine IC50 values calculate_inhibition->ic50_determination G LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq Protein CysLT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response FPL_55712 This compound / Montelukast FPL_55712->CysLT1R Blockade

References

FPL-55712: A Foundational Model in the Development of Modern Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FPL-55712 with its successors—zafirlukast, montelukast, and pranlukast—highlighting its pivotal role as a model compound in the development of clinically successful leukotriene receptor antagonists. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A) and its subsequent identification as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) unveiled a critical pathway in the pathophysiology of asthma and other inflammatory diseases. These lipid mediators, acting through the cysteinyl leukotriene receptor 1 (CysLT1), induce potent bronchoconstriction, increase vascular permeability, and promote inflammatory cell infiltration. This compound emerged as the first selective antagonist of SRS-A, providing an invaluable pharmacological tool and a chemical scaffold for the development of more potent and orally bioavailable CysLT1 receptor antagonists. While this compound itself did not achieve clinical success due to its poor pharmacokinetic profile, its structure and mechanism of action laid the groundwork for the creation of blockbuster drugs like montelukast and zafirlukast.

The Leukotriene Signaling Pathway and Mechanism of Action

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cellular stimulation, arachidonic acid is converted to leukotriene A₄ (LTA₄), which is then conjugated with glutathione to form LTC₄. Subsequent enzymatic cleavage yields LTD₄ and LTE₄. These leukotrienes bind to and activate the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the pathological features of asthma. Leukotriene receptor antagonists, including this compound and its successors, act as competitive inhibitors at the CysLT1 receptor, blocking the binding of endogenous cysteinyl leukotrienes and thereby preventing the downstream inflammatory and bronchoconstrictive effects.

Leukotriene Signaling Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Inhibited by Zileuton LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq/11 Gq/11 CysLT1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG->Ca2+ Mobilization Pathophysiological Effects Pathophysiological Effects Ca2+ Mobilization->Pathophysiological Effects Bronchoconstriction, Inflammation, Increased Vascular Permeability This compound & Successors This compound & Successors This compound & Successors->CysLT1 Receptor Antagonism

Caption: The cysteinyl leukotriene signaling pathway and points of therapeutic intervention.

Comparative Performance Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and its clinically successful successors. It is important to note that direct comparison of historical data can be challenging due to variations in experimental conditions.

In Vitro Potency Against CysLT1 Receptor
CompoundAssay TypePreparationpA₂ / -log KʙIC₅₀ (nM)Reference(s)
This compound Functional Antagonism (LTD₄)Guinea Pig Trachea6.8 - 7.5-[1]
Radioligand Binding ([³H]LTD₄)Guinea Pig Lung-~1000[2]
Zafirlukast Functional Antagonism (LTD₄)Guinea Pig Trachea9.3-[3]
Radioligand Binding ([³H]LTD₄)Guinea Pig Lung-0.54[2]
Montelukast Functional Antagonism (LTD₄)Guinea Pig Trachea9.3-[4]
Radioligand Binding ([³H]LTD₄)Guinea Pig Lung-0.18[5]
Pranlukast Functional Antagonism (LTD₄)Guinea Pig Trachea7.0-[3]
Radioligand Binding ([³H]LTD₄)Guinea Pig Lung-1.8[2]

pA₂ and -log Kʙ are measures of antagonist potency derived from functional assays, with higher values indicating greater potency. IC₅₀ is the concentration of antagonist required to inhibit 50% of radioligand binding.

Comparative Pharmacokinetic Parameters
ParameterThis compoundZafirlukastMontelukastPranlukast
Route of Administration Intravenous (experimental)OralOralOral
Oral Bioavailability Very low (presumed)~100% (in dogs)~64% (in humans)~8.7% (in rats)
Plasma Half-life < 2 minutes (guinea pig, IV)~10 hours (humans)2.7 - 5.5 hours (humans)1.5 hours (humans)
Metabolism RapidCYP2C9CYP3A4, 2C8, 2C9CYP3A4
Excretion Biliary (rat)FecesFecesFeces

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig lung tissue or a cell line expressing the human CysLT1 receptor (e.g., U937 cells).

  • Radioligand: [³H]LTD₄

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.

  • Test Compounds: this compound and its analogs.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig lung tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]LTD₄ (typically at its K₋ value) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]LTD₄ binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

In Vivo Assessment of Leukotriene Antagonism: LTD₄-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of a leukotriene antagonist in preventing LTD₄-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Aerosol or intravenous delivery system for LTD₄ and test compounds.

  • Equipment for measuring pulmonary resistance and dynamic compliance.

  • Leukotriene D₄ (LTD₄).

  • Test compounds (this compound and analogs).

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Artificially ventilate the animal.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intravenous, intratracheal, or oral) at a predetermined time before the LTD₄ challenge.

  • LTD₄ Challenge: Administer a standardized dose of LTD₄ either intravenously or as an aerosol to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Continuously monitor changes in pulmonary resistance and dynamic compliance.

  • Data Analysis: Quantify the peak bronchoconstrictor response to LTD₄ in the presence and absence of the antagonist. Calculate the percentage inhibition of the LTD₄-induced response for each dose of the antagonist to determine its potency (e.g., ED₅₀).

The Drug Development Workflow: From this compound to Modern Antagonists

The development of clinically useful leukotriene antagonists followed a logical progression, with this compound serving as a critical starting point.

Leukotriene Antagonist Development Workflow cluster_lead_optimization Lead Optimization Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Identification of CysLT1 Receptor Lead Optimization Lead Optimization Lead Discovery->Lead Optimization This compound as a lead compound Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Improved potency, selectivity, and pharmacokinetics SAR Studies SAR Studies Clinical Trials Clinical Trials Preclinical Development->Clinical Trials In vivo efficacy and safety Improved Potency Improved Potency SAR Studies->Improved Potency Oral Bioavailability Oral Bioavailability SAR Studies->Oral Bioavailability Zafirlukast, Montelukast, Pranlukast Zafirlukast, Montelukast, Pranlukast Improved Potency->Zafirlukast, Montelukast, Pranlukast Oral Bioavailability->Zafirlukast, Montelukast, Pranlukast Zafirlukast, Montelukast, Pranlukast->Preclinical Development

Caption: A simplified workflow for the development of leukotriene receptor antagonists.

  • Target Identification: The recognition of SRS-A (cysteinyl leukotrienes) as a key mediator in asthma pathogenesis established the CysLT1 receptor as a viable drug target.

  • Lead Discovery: this compound was identified through screening as a selective antagonist of SRS-A, providing the initial chemical scaffold.

  • Lead Optimization: The primary limitations of this compound were its low potency and poor pharmacokinetic profile (short half-life and lack of oral bioavailability). Medicinal chemistry efforts focused on modifying the this compound structure to:

    • Increase Potency and Selectivity: Structure-activity relationship (SAR) studies led to the synthesis of analogs with significantly higher affinity for the CysLT1 receptor.

    • Improve Pharmacokinetics: Modifications were made to enhance metabolic stability and oral absorption, leading to compounds with longer half-lives suitable for once or twice-daily dosing.

  • Preclinical and Clinical Development: Promising candidates, such as zafirlukast, montelukast, and pranlukast, underwent extensive preclinical testing in animal models to confirm their efficacy and safety before progressing to human clinical trials.

Conclusion

This compound, despite its own therapeutic shortcomings, holds a significant place in the history of drug discovery. It served as an indispensable pharmacological probe to elucidate the role of cysteinyl leukotrienes in disease and provided the foundational chemical blueprint for the development of a new class of highly successful anti-asthmatic drugs. The evolution from this compound to modern leukotriene receptor antagonists exemplifies a classic drug development paradigm: the iterative process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately transforming a pioneering discovery into a valuable therapeutic reality.

References

Comparative analysis of FPL-55712 and pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to FPL-55712 and Pranlukast for Cysteinyl Leukotriene Receptor Research

Published: December 14, 2025

Introduction

In the field of inflammatory and respiratory research, the study of cysteinyl leukotrienes (CysLTs) and their receptors is of paramount importance. Cysteinyl leukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Their effects are mediated through G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT₁R).

This guide provides a comparative analysis of two key CysLT₁ receptor antagonists: this compound and pranlukast. This compound was a pioneering antagonist that was instrumental in the initial characterization of the CysLT₁ receptor. Pranlukast is a clinically approved and widely used medication for the treatment of asthma and allergic rhinitis, particularly in Japan.[1] This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two compounds.

Mechanism of Action: CysLT₁ Receptor Antagonism

Both this compound and pranlukast are competitive antagonists of the CysLT₁ receptor.[2] They function by binding to the receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes like LTD₄.[2] The CysLT₁ receptor is a Gq-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which ultimately leads to cellular responses such as smooth muscle contraction.[3][4] By blocking the initial binding of CysLTs, this compound and pranlukast inhibit this entire downstream signaling pathway.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists (Extracellular) cluster_intracellular Intracellular Space CysLT1R CysLT₁ Receptor Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes FPL This compound FPL->CysLT1R blocks Pran Pranlukast Pran->CysLT1R blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Contraction) Ca->Response LTD4 Leukotriene D₄ (LTD₄) LTD4->CysLT1R binds

Caption: CysLT₁ receptor signaling and antagonist inhibition.

Comparative Pharmacological Data

The potency of this compound and pranlukast has been evaluated in various in vitro functional assays. The data is summarized below. A lower IC₅₀ or a higher pA₂ value indicates greater antagonist potency.

CompoundAssay TypeAgonistTissue/PreparationParameterValueReference
Pranlukast Mucus Secretion AssayLTD₄Guinea-Pig TracheaIC₅₀0.3 µM[5]
Pranlukast Smooth Muscle ContractionLTD₄Guinea-Pig TracheapA₂7.0[5]
This compound Smooth Muscle ContractionYM-17690 (LTD₄ agonist)Guinea-Pig Lung ParenchymapA₂7.41[6]
This compound Smooth Muscle ContractionYM-17690 (LTD₄ agonist)Guinea-Pig TracheapA₂8.21[6]
  • IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.

  • pA₂ Value: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of the potency of a competitive antagonist.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CysLT₁ receptor antagonists.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This functional assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT₁ receptor agonist.

Objective: To determine the potency (pA₂ value) of an antagonist.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in cold, oxygenated Krebs-Henseleit buffer. The trachea is cut into rings, and the epithelium may be left intact or removed.

  • Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for approximately 60 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a CysLT₁ agonist (e.g., LTD₄) to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (e.g., this compound or pranlukast) for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. This procedure is repeated with several concentrations of the antagonist to generate a Schild plot, from which the pA₂ value is derived.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Guinea Pig Trachea B Prepare Tracheal Rings A->B C Mount in Organ Bath B->C D Equilibrate under Tension C->D E Generate Baseline Agonist (LTD₄) Curve D->E F Wash Tissue E->F G Incubate with Antagonist F->G H Generate 2nd Agonist Curve (in presence of Antagonist) G->H I Measure Rightward Shift of Agonist Curve H->I J Repeat with multiple Antagonist Concentrations I->J K Construct Schild Plot J->K L Calculate pA₂ Value K->L

Caption: Workflow for organ bath functional assay.
Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium following the activation of the Gq-coupled CysLT₁ receptor.

Objective: To determine the potency (IC₅₀ value) of an antagonist in a cellular context.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the human CysLT₁ receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is taken up by the cells and is de-esterified into its active, calcium-sensitive form.

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or pranlukast).

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A specific concentration of a CysLT₁ agonist (e.g., LTD₄) is added to the wells to stimulate the receptor.

  • Signal Detection: The fluorescence intensity is measured over time. Agonist binding leads to an increase in intracellular calcium, which causes a sharp increase in the fluorescence signal.

  • Data Analysis: The peak fluorescence signal is measured for each well. The data is normalized, and concentration-response curves for the antagonist are plotted to determine the IC₅₀ value.

Summary and Conclusion

Both this compound and pranlukast are effective antagonists of the CysLT₁ receptor. This compound, as one of the first selective antagonists, remains a valuable pharmacological tool for in vitro research. The available data from guinea pig tissue assays suggest it is a highly potent antagonist, with pA₂ values indicating nanomolar affinity.

Pranlukast is a clinically relevant antagonist with well-documented efficacy. Its potency in functional assays, such as inhibiting LTD₄-induced mucus secretion and smooth muscle contraction, is also in the sub-micromolar to nanomolar range.

The choice between these compounds for research purposes will depend on the specific experimental goals. This compound is suitable for fundamental pharmacological studies characterizing leukotriene pathways, while pranlukast provides a link to clinical applications and can be used in translational research models. This guide provides the foundational data and methodologies to aid in the selection and application of these important research compounds.

References

A Head-to-Head Comparison of Early vs. Modern Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukotriene receptor antagonists (LTRAs) represent a significant class of therapeutic agents for managing inflammatory diseases, most notably asthma and allergic rhinitis. These drugs function by blocking the action of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators that trigger bronchoconstriction, airway edema, and mucus secretion.[1][2][3] Over the years, the development of LTRAs has evolved, leading to compounds with improved pharmacokinetic profiles and greater clinical utility. This guide provides a detailed head-to-head comparison of early-generation antagonists, such as zafirlukast and pranlukast, with the modern antagonist, montelukast.

Mechanism of Action: A Shared Target

Both early and modern leukotriene antagonists are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5] By binding to this receptor, they prevent the native ligands—LTC4, LTD4, and LTE4—from initiating the inflammatory cascade. This shared mechanism underlies their therapeutic effects in reducing airway inflammation and bronchoconstriction.[1][6]

Quantitative Comparison of Leukotriene Antagonists

The key differences between early and modern LTRAs lie in their pharmacokinetic and metabolic profiles. These differences have significant implications for dosing regimens, potential for drug interactions, and overall patient compliance.

Table 1: Pharmacokinetic and Metabolic Profile Comparison
ParameterZafirlukast (Early)Pranlukast (Early)Montelukast (Modern)
Dosing Regimen 20 mg twice daily[4]Administered twice daily[7]10 mg once daily (adults)[4]
Effect of Food on Bioavailability Significantly decreased (~40%)[4]Information not readily availableNot significantly affected[4]
Plasma Half-life Approximately 10 hours[4]Information not readily available2.7 to 5.5 hours[4]
Primary Metabolism CYP2C9[8]Information not readily availableCYP2C8, CYP3A4, CYP2C9[4][8]
Liver Function Monitoring Recommended due to rare cases of hepatic dysfunction[4]Information not readily availableNot typically necessary[4]
Table 2: Clinical Efficacy and Safety Considerations
FeatureZafirlukast (Early)Pranlukast (Early)Montelukast (Modern)
Asthma Control Effective in reducing asthma symptoms and exacerbations.[6][9]Shown to be effective in asthma management.[7][10]Effective in reducing asthma symptoms and exacerbations; may be marginally better in improving quality of life scores.[9][11]
Patient Compliance Twice-daily dosing may reduce compliance.[11]Twice-daily dosing may be a factor in compliance.[7]Once-daily dosing may lead to higher patient compliance, particularly in pediatric populations.[4][11]
Drug Interactions Potential for interaction with drugs metabolized by CYP2C9 (e.g., warfarin).[4]Information not readily availableFewer clinically significant drug interactions reported.[4]
Adverse Effects Generally well-tolerated; rare cases of liver dysfunction.[4]Generally well tolerated with a low incidence of severe adverse effects.[7]Generally well-tolerated; potential for neuropsychiatric side effects requires consideration.[4][12]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for a deeper understanding of leukotriene antagonist function and evaluation.

Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTD4) exert their pro-inflammatory effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signals, leading to increased intracellular calcium and subsequent cellular responses like smooth muscle contraction and inflammation.[13][14][15][16] Leukotriene antagonists block this initial binding step.

G LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds G_protein G-protein Coupling (Gi/o, Gq/11) CysLT1->G_protein Activates Antagonist Leukotriene Antagonist (e.g., Montelukast) Antagonist->CysLT1 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_influx Ca2+ Influx G_protein->Ca_influx IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_mobilization Cellular_Response Cellular Responses (Bronchoconstriction, Inflammation) Ca_mobilization->Cellular_Response Ca_influx->Cellular_Response

Caption: CysLT1 receptor signaling pathway and antagonist inhibition.

Experimental Workflow: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity of a leukotriene antagonist is the competitive radioligand binding assay. This experiment measures how effectively the antagonist competes with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor.[17][18]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from CysLT1-expressing cells Incubation 3. Incubate Membranes with Radioligand and Antagonist Membrane_Prep->Incubation Reagent_Prep 2. Prepare Reagents: - Radioligand ([3H]LTD4) - Test Antagonist (Varying Conc.) - Assay Buffer Reagent_Prep->Incubation Filtration 4. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification 5. Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Quantification Analysis 6. Calculate Specific Binding and Plot Competition Curve Quantification->Analysis IC50 7. Determine IC50 Value Analysis->IC50

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: CysLT1 Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the inhibitory constant (IC50) of a test compound against the CysLT1 receptor.

1. Membrane Preparation:

  • Culture cells expressing the CysLT1 receptor to approximately 90% confluency.

  • Harvest the cells and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).[18]

  • Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer.[18]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.[17]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[17][18]

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the total protein concentration using a suitable method, such as a BCA protein assay.[17]

2. Binding Assay:

  • Prepare a 96-well plate. For each test compound concentration, as well as total and non-specific binding controls, set up triplicate wells.

  • Total Binding (TB): Add assay buffer, a constant concentration of radioligand (e.g., [3H]LTD4, typically near its Kd value), and the membrane suspension.[17]

  • Non-specific Binding (NSB): Add a high concentration of a known non-radiolabeled CysLT1 ligand (e.g., 10 µM zafirlukast), the radioligand, and the membrane suspension.[18]

  • Competition Binding: Add varying concentrations of the test antagonist, the radioligand, and the membrane suspension.[18]

  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[18]

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes.[18]

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17][18]

4. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts from the average total binding counts.

  • For each concentration of the test antagonist, calculate the percentage of specific binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[18]

Conclusion

The evolution from early to modern leukotriene antagonists reflects a drive towards optimizing clinical use. While both generations effectively target the CysLT1 receptor, modern antagonists like montelukast offer significant advantages in terms of pharmacokinetics.[4] Its once-daily dosing regimen and lack of significant food effect enhance patient compliance, a critical factor in managing chronic conditions like asthma.[4][11] Furthermore, a more predictable metabolic profile with fewer clinically significant drug interactions adds to its favorable profile.[4] For researchers and drug development professionals, understanding these key differences is essential for designing next-generation therapeutics with even greater efficacy, safety, and patient-centric properties.

References

FPL-55712: A Comparative Analysis of a Leukotriene Receptor Antagonist with Other Anti-Allergic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PINE COUNTY, US – In the landscape of anti-inflammatory and anti-allergic drug discovery, a clear understanding of the selectivity and potency of lead compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of FPL-55712, a notable leukotriene receptor antagonist, with other key inhibitors in the field of allergic response modulation, including other leukotriene antagonists and mast cell stabilizers.

Initially miscategorized in some contexts, it is critical to clarify that this compound is not a phosphodiesterase (PDE) inhibitor but a selective antagonist of the cysteinyl-leukotriene receptor. This guide will, therefore, focus on its activity in this capacity and compare it to other compounds that target pathways central to the allergic inflammatory cascade, namely other leukotriene receptor antagonists such as MK-571 and LY 163443, and mast cell stabilizers like cromolyn sodium and nedocromil sodium.

Comparative Selectivity and Potency

The efficacy of these inhibitors is determined by their potency in blocking their respective targets. For leukotriene receptor antagonists, this is often measured by their pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, or by Ki and IC50 values from receptor binding and functional assays, respectively. For mast cell stabilizers, efficacy is typically quantified by the IC50 value for the inhibition of mediator release (e.g., histamine) from mast cells.

A study on guinea pig trachealis demonstrated that this compound is a competitive antagonist of leukotrienes C4 (LTC4), E4 (LTE4), and F4 (LTF4), and a non-competitive antagonist of leukotriene D4 (LTD4)[1]. The calculated dissociation constants (-log KB) indicated that this compound was more effective at blocking LTE4 and LTF4 compared to LTC4 and LTD4[1].

In comparison, MK-571 is a potent and selective competitive inhibitor of [3H]leukotriene D4 binding, with Ki values of 0.22 nM in guinea pig and 2.1 nM in human lung membranes. It shows much lower activity against [3H]leukotriene C4 binding, with an IC50 value of 23 µM in guinea pig lung[2]. Functionally, it competitively antagonizes LTD4 and LTE4 induced contractions in guinea pig trachea and ileum with high potency (pA2 values ranging from 9.1 to 10.5)[2].

Mast cell stabilizers such as cromolyn sodium and nedocromil sodium act by inhibiting the release of inflammatory mediators from mast cells. Studies have shown that high concentrations of these drugs are required to achieve significant inhibition of histamine release from human mast cells in vitro[3]. For instance, a concentration of 1000 µM of sodium cromoglycate was needed to significantly inhibit histamine release from lung and tonsillar mast cells[3]. Nedocromil sodium, at the same concentration, was found to be more effective than sodium cromoglycate against histamine release from lung, tonsillar, and adenoidal mast cells[3].

CompoundClassTargetQuantitative DataSpecies/Tissue
This compound Leukotriene Receptor AntagonistCysLT Receptors-log KB: More effective for LTE4/LTF4 vs LTC4/LTD4Guinea Pig Trachealis
MK-571 Leukotriene Receptor AntagonistCysLT1 ReceptorKi: 0.22 nM (LTD4 binding)Guinea Pig Lung
Ki: 2.1 nM (LTD4 binding)Human Lung
pA2: 9.4 (vs LTD4)Guinea Pig Trachea
LY 163443 Leukotriene Receptor AntagonistLTD4/LTE4 ReceptorsQualitative antagonism describedGuinea Pig
Cromolyn Sodium Mast Cell StabilizerMast Cell DegranulationSignificant inhibition at 1000 µMHuman Lung/Tonsillar Mast Cells
Nedocromil Sodium Mast Cell StabilizerMast Cell DegranulationMore effective than Cromolyn Sodium at 1000 µMHuman Lung/Tonsillar/Adenoidal Mast Cells

Experimental Protocols

1. Leukotriene Receptor Antagonism Assay (Guinea Pig Trachea)

This functional assay assesses the ability of an antagonist to inhibit the contraction of tracheal smooth muscle induced by a leukotriene agonist.

  • Tissue Preparation: A segment of guinea pig trachea is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: The tracheal segment is connected to an isometric force transducer to record changes in muscle tension.

  • Procedure:

    • A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD4) is established to determine the baseline contractile response.

    • The tissue is washed and allowed to equilibrate.

    • The tissue is pre-incubated with the antagonist (e.g., this compound) at a specific concentration for a set period.

    • A second cumulative concentration-response curve to the same leukotriene agonist is then generated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, providing a quantitative measure of the antagonist's potency.

2. Mast Cell Degranulation Assay (Histamine Release)

This in vitro assay measures the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.

  • Mast Cell Isolation: Mast cells are isolated from a source such as human lung tissue or bronchoalveolar lavage fluid.

  • Procedure:

    • Isolated mast cells are pre-incubated with the test compound (e.g., cromolyn sodium, nedocromil sodium) at various concentrations.

    • Degranulation is induced by challenging the cells with an appropriate stimulus, such as anti-IgE.

    • The reaction is stopped, and the cell supernatant is collected.

  • Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method like an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition of histamine release is calculated for each concentration of the test compound, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Leukotriene_Signaling_Pathway cluster_synthesis Leukotriene Synthesis cluster_signaling Receptor Signaling cluster_antagonism Point of Inhibition Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT Receptor CysLT Receptor LTD4->CysLT Receptor Gq Protein Gq Protein CysLT Receptor->Gq Protein PLC PLC Gq Protein->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Calcium Mobilization Calcium Mobilization IP3 & DAG->Calcium Mobilization Cellular Response Cellular Response Calcium Mobilization->Cellular Response This compound This compound This compound->CysLT Receptor Blocks Binding

Leukotriene Synthesis and Signaling Pathway.

Mast_Cell_Degranulation_Workflow cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay Start Start Isolate Mast Cells Isolate Mast Cells Start->Isolate Mast Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Isolate Mast Cells->Pre-incubate with Inhibitor Induce Degranulation (e.g., anti-IgE) Induce Degranulation (e.g., anti-IgE) Pre-incubate with Inhibitor->Induce Degranulation (e.g., anti-IgE) Collect Supernatant Collect Supernatant Induce Degranulation (e.g., anti-IgE)->Collect Supernatant Quantify Histamine Release Quantify Histamine Release Collect Supernatant->Quantify Histamine Release Calculate % Inhibition Calculate % Inhibition Quantify Histamine Release->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 End End Determine IC50->End

Mast Cell Degranulation Assay Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of FPL-55712: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of FPL-55712, a leukotriene antagonist. Adherence to these protocols is critical due to the potential hazards associated with this compound.

Key Safety and Handling Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 40785-97-5[1]
Purity >97%[1]
Recommended Long-Term Storage -20°C[1]
Recommended Short-Term Storage 2-8°C[1]

Pre-Disposal and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses or goggles[2]

  • Chemical-resistant gloves (e.g., plastic or rubber)[2][3]

  • A lab coat or chemical-resistant apron

  • Respiratory protection to avoid dust formation[1]

Handling and Storage Precautions:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash thoroughly after handling.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Avoid ingestion and inhalation.[1]

  • Keep away from sources of ignition.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to prevent its release into the environment. Therefore, it must not be disposed of down the drain or in regular waste streams. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

  • The label must include the chemical name "this compound," its CAS number "40785-97-5," and relevant hazard symbols.

2. Containerization:

  • Collect solid waste, such as the powder form of the compound and contaminated consumables, in a securely sealed and compatible container.

  • For solutions containing this compound, use a leak-proof liquid waste container. Do not mix with other incompatible chemical wastes.

3. Accidental Release Measures:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear full personal protective equipment.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.[1]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4]

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • This area should be secure and accessible only to authorized personnel.[4]

  • Keep the waste container away from incompatible materials.

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

  • Provide accurate information regarding the waste, including its name, quantity, and any known hazards.

  • Ensure that you receive and retain a certificate of disposal for your records.

This compound Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Wear Appropriate PPE B Identify & Segregate Waste A->B C Label Waste Container B->C D Collect Solid & Liquid Waste C->D E Securely Seal Container D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G H Obtain Certificate of Disposal G->H S1 Evacuate Area S2 Wear Full PPE S1->S2 S3 Contain Spill (Solid or Liquid) S2->S3 S4 Collect & Containerize Spill Debris S3->S4 S4->F

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling FPL-55712

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of FPL-55712, a potent leukotriene receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 498.52 g/mol [1]
Chemical Formula C₂₇H₃₀O₉[1]
Purity ≥97%
Solubility - Soluble to 50 mM in 100mM NaOH- 10 mM in DMSO[1]
Storage Temperature -20°C[1]
Appearance White solid
CAS Number 40785-97-5[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A laboratory coat must be worn and fully buttoned.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.

Standard Operating Procedure for Handling this compound

This procedure outlines the necessary steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container upright in a designated, well-ventilated, and secure location at -20°C.[1]

  • Ensure the storage area is away from incompatible materials.

Preparation of Solutions
  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Use appropriate solvents as indicated in the quantitative data table (e.g., 100mM NaOH or DMSO).

  • Cap the vial tightly after use and return to -20°C storage.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Gently sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Restrict access to the affected area.

    • Await the arrival of trained emergency response personnel.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a designated hazardous waste container.

  • Waste Containers:

    • Use clearly labeled, leak-proof containers for all this compound waste.

    • The label should include "Hazardous Waste" and the chemical name "this compound".

    • Keep waste containers closed except when adding waste.

  • Disposal Method:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Alternatively, utilize a licensed chemical waste disposal service.

    • Community drug take-back programs may be an option for disposal of small quantities of unused medication, but check their specific guidelines.[2] For household disposal of unused medicines where no take-back program is available, the FDA recommends mixing the substance with an unpalatable material like dirt or coffee grounds in a sealed plastic bag before throwing it in the trash.[2] However, for a research compound like this compound, professional disposal is the recommended and safer option.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vitro cell-based assay using this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_solution->treat_cells cell_culture Culture and Plate Target Cells cell_culture->treat_cells agonist_stimulation Stimulate with Leukotriene Agonist treat_cells->agonist_stimulation measure_response Measure Cellular Response (e.g., Calcium Flux, cAMP levels) agonist_stimulation->measure_response data_analysis Analyze and Interpret Data measure_response->data_analysis

Caption: A typical workflow for an in vitro experiment with this compound.

Signaling Pathway of this compound

This compound is an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), a G protein-coupled receptor (GPCR). The diagram below illustrates the signaling pathway inhibited by this compound.

signaling_pathway cluster_ligand Ligand Binding cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling cluster_response Cellular Response leukotriene Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) cyslt1 CysLT1 Receptor (GPCR) leukotriene->cyslt1 Activates fpl55712 This compound fpl55712->cyslt1 Inhibits g_protein Gq/11 Protein cyslt1->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 dag DAG plc->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Inflammation Bronchoconstriction ca_release->response pkc->response

Caption: this compound blocks the CysLT1 receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FPL-55712
Reactant of Route 2
Reactant of Route 2
FPL-55712

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.